molecular formula C12H13NO5 B144114 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid CAS No. 128781-07-7

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B144114
CAS No.: 128781-07-7
M. Wt: 251.23 g/mol
InChI Key: JZMUJQGIASARGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7-trimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUJQGIASARGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356275
Record name 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128781-07-7
Record name 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7-trimethoxy-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties, while also touching upon the potential, yet currently undocumented, biological significance based on related molecular structures.

Core Chemical and Physical Properties

This compound is a polysubstituted indole derivative. The presence of the carboxylic acid group and the three methoxy groups on the benzene ring significantly influences its chemical properties, including its acidity, solubility, and potential for intermolecular interactions.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₃NO₅--INVALID-LINK--
Molecular Weight 251.24 g/mol --INVALID-LINK--
CAS Number 128781-07-7--INVALID-LINK--
Appearance White to off-white solid/powder--INVALID-LINK--
Melting Point 152-156 °C--INVALID-LINK--
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.--INVALID-LINK--
XLogP3 (Computed) 1.8--INVALID-LINK--
Topological Polar Surface Area 80.8 Ų--INVALID-LINK--

Synthesis and Purification

The synthesis of this compound has been reported via a multi-step process. The general approach involves the formation of a substituted indole ester, followed by hydrolysis to the desired carboxylic acid.

Experimental Protocol: Synthesis

A common synthetic route is the Hemetsberger-Knittel indole synthesis followed by saponification.

Step 1: Synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (Indole Ester Intermediate)

The synthesis of the indole ester precursor is achieved using the Hemetsberger-Knittel methodology. This involves the reaction of an appropriate azido-cinnamate derivative, which upon heating, cyclizes to form the indole ring.

Step 2: Saponification to this compound

The methyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or ethanol, followed by acidification. A reported protocol achieved a maximum yield of 85% for this step.

A general procedure for saponification is as follows:

  • Dissolve the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

Purification of the final product can be achieved by recrystallization from an appropriate solvent system. Given its solubility profile, a mixture of a polar solvent like methanol or ethanol with water could be a suitable choice.

Spectroscopic Characterization

While specific spectra for this compound are available from commercial sources, detailed peak analyses are not widely published.[1] The expected spectral features are outlined below based on the compound's structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of the title compound is expected to show characteristic signals for the indole ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The exact chemical shifts would need to be determined experimentally.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid, expected around 1680-1710 cm⁻¹.

  • N-H stretching of the indole ring, typically around 3300-3500 cm⁻¹.

  • C-O stretching bands for the methoxy groups and the carboxylic acid.

  • Aromatic C-H and C=C stretching and bending vibrations.

For comparison, a detailed study on a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, provides extensive analysis of its IR spectrum, which can serve as a useful reference.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, methoxy groups, and cleavage of the indole ring.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific published data on the biological activity, mechanism of action, or interaction with signaling pathways for this compound. However, the indole-2-carboxylic acid scaffold is present in a number of biologically active molecules, suggesting potential areas for future investigation for this specific derivative.

  • Anticancer Potential: Derivatives of indole-2-carboxylic acid have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are enzymes implicated in tumor immune evasion.

  • Antiviral Activity: The indole nucleus is a key feature in some HIV-1 integrase inhibitors, where it can chelate with magnesium ions in the enzyme's active site.[2]

  • Neurological Activity: The indole structure is a well-known pharmacophore that interacts with various receptors in the central nervous system, including serotonin receptors.[3] The methoxy groups on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and its affinity for specific receptors.

Given the lack of specific biological data, a signaling pathway diagram cannot be constructed. Instead, a logical workflow for the initial biological evaluation of this compound is proposed below.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical workflow for the synthesis and characterization, and a proposed workflow for the initial biological screening of this compound.

G Synthesis and Characterization Workflow cluster_characterization Characterization start Starting Materials hemetsberger Hemetsberger-Knittel Synthesis start->hemetsberger ester Indole Ester Intermediate hemetsberger->ester saponification Saponification ester->saponification crude_acid Crude Carboxylic Acid saponification->crude_acid purification Recrystallization crude_acid->purification final_product Pure this compound purification->final_product nmr 1H & 13C NMR final_product->nmr Structural Verification ir IR Spectroscopy final_product->ir Functional Group Analysis ms Mass Spectrometry final_product->ms Molecular Weight Confirmation

A typical workflow for the synthesis and characterization of the title compound.

G Proposed Biological Screening Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays compound 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity enzyme_assays Enzyme Inhibition Assays (e.g., IDO1, TDO, Kinases) compound->enzyme_assays receptor_binding Receptor Binding Assays (e.g., Serotonin Receptors) compound->receptor_binding hit_identification Hit Identification & Optimization cytotoxicity->hit_identification Low Toxicity enzyme_assays->hit_identification Potent Inhibition receptor_binding->hit_identification High Affinity apoptosis Apoptosis Assays cell_cycle Cell Cycle Analysis signaling Western Blot for Signaling Pathways hit_identification->apoptosis hit_identification->cell_cycle hit_identification->signaling

A proposed workflow for the initial biological evaluation of the title compound.

Conclusion

This compound is a readily synthesizable indole derivative with well-defined physical properties. While its spectroscopic characteristics can be inferred from its structure, detailed public data is sparse. The most significant knowledge gap remains in its biological activity. Based on the activities of related indole-2-carboxylic acid derivatives, this compound represents an interesting candidate for screening in anticancer and neurological disease-focused drug discovery programs. Further research is required to elucidate its specific biological targets and mechanisms of action.

References

In-Depth Technical Guide: Spectroscopic Data and Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a core resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data
Ionm/z (Observed)
[M]+•251
Fragment218
Fragment160

Note: Data derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretch
3300-2500O-H stretch (broad, characteristic of carboxylic acid)
~1680C=O stretch (carboxylic acid)
~1620, ~1470C=C stretch (aromatic)
~1250C-O stretch (aryl ether)

Note: Assignments are based on typical vibrational frequencies for the respective functional groups and comparison with the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid.

Table 3: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

  • ~11.0-12.0 ppm: 1H, broad singlet (N-H)

  • ~10.0-13.0 ppm: 1H, broad singlet (COOH)

  • ~7.0-7.2 ppm: 1H, singlet (Ar-H at C4)

  • ~6.8-7.0 ppm: 1H, singlet (Ar-H at C3)

  • ~3.9 ppm: 3H, singlet (OCH₃)

  • ~3.8 ppm: 3H, singlet (OCH₃)

  • ~3.7 ppm: 3H, singlet (OCH₃)

¹³C NMR (Predicted)

  • ~165-175 ppm: COOH

  • ~140-155 ppm: Aromatic C-O

  • ~120-135 ppm: Aromatic quaternary C

  • ~100-120 ppm: Aromatic C-H

  • ~55-65 ppm: OCH₃

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding methyl ester via the Hemetsberger-Knittel reaction, followed by saponification.[2]

Synthesis of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

This precursor is synthesized using the Hemetsberger-Knittel methodology.[2] This reaction involves the thermal decomposition of a dialkyl α-azidocinnamate, which is formed from the condensation of an aromatic aldehyde with an alkyl azidoacetate. The subsequent cyclization yields the indole ester.

Saponification of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

The final step to obtain this compound is the hydrolysis of the methyl ester under basic conditions. A general procedure is as follows:

  • Dissolution: Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent mixture, such as methanol and water.

  • Hydrolysis: Add an excess of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • Workup: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. This process can yield up to 85% of the desired product.[2]

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

  • IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically acquired using a GC-MS system with electron ionization (EI).

Visualizations

Synthetic Pathway

Synthesis_Pathway A 3,4,5-Trimethoxybenzaldehyde C Methyl 5,6,7-Trimethoxy- 1H-indole-2-carboxylate A->C Hemetsberger-Knittel Reaction B Methyl Azidoacetate B->C D 5,6,7-Trimethoxy-1H-indole- 2-carboxylic acid C->D Saponification (e.g., NaOH, H₂O/MeOH)

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Methyl 5,6,7-Trimethoxy- 1H-indole-2-carboxylate reaction Saponification with NaOH in MeOH/H₂O under reflux start->reaction workup Acidic Workup (HCl) reaction->workup isolation Filtration and Drying workup->isolation product Crude 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid isolation->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. Due to the absence of publicly available, detailed ¹H NMR spectral data for this compound in peer-reviewed literature or spectral databases at the time of this writing, this guide will focus on providing a detailed, generalized experimental protocol for acquiring and analyzing the ¹H NMR spectrum of this compound and related indole-2-carboxylic acid derivatives. Additionally, a logical workflow for the synthesis of the title compound is presented.

Data Presentation

A thorough search of scientific databases and chemical literature did not yield a complete, tabulated set of experimental ¹H NMR data (chemical shifts (δ), multiplicity, coupling constants (J), and integration) for this compound. While the synthesis of this compound is described, the detailed spectral data has not been made publicly available.[1]

For researchers who synthesize this compound, the experimental protocol provided in the subsequent section will serve as a robust methodology for obtaining high-quality ¹H NMR spectra, from which such a data table can be constructed.

Experimental Protocols

The following is a detailed protocol for the acquisition of a ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (≥95%), as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of solvent is critical for ¹H NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals in the spectrum. For indole carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and because the acidic protons (N-H and COOH) are often observable as broad singlets. Other potential solvents include Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) with a small amount of DMSO-d₆ to aid solubility and observe exchangeable protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, for most modern NMR spectrometers, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at ~2.50 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry NMR tube to ensure optimal magnetic field homogeneity.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Temperature: 298 K (25 °C). Temperature stability is important for consistent chemical shifts.

  • Spectral Width (SW): A spectral width of 16 ppm, centered at approximately 6 ppm, should be sufficient to cover the expected range of proton signals for this compound.

  • Acquisition Time (AT): Typically 2-4 seconds. A longer acquisition time will result in better resolution.

  • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative analysis. For accurate integration (quantitative analysis), a longer relaxation delay (5 times the longest T₁ of the protons of interest) is necessary.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Receiver Gain (RG): The receiver gain should be optimized to maximize the signal without causing receiver overload or clipping of the free induction decay (FID). This is often done automatically by the spectrometer.

2.3. Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₆ at 2.50 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Interpretation: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values in Hz) for each signal. This information, in conjunction with the integration values, will allow for the assignment of the signals to the specific protons in the molecular structure of this compound.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. A logical workflow for its preparation is depicted below. This can be useful for researchers planning the synthesis and for understanding potential starting materials and intermediates.

Synthesis_Workflow start Commercially Available Starting Materials ester_synthesis Indole Ester Synthesis (e.g., Hemetsberger-Knittel) start->ester_synthesis Reaction saponification Saponification ester_synthesis->saponification Intermediate: Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate product 5,6,7-Trimethoxy-1H-indole- 2-carboxylic acid saponification->product Final Product

Caption: A simplified workflow for the synthesis of this compound.

This diagram illustrates a common synthetic route where an indole ester is first synthesized using a method like the Hemetsberger-Knittel reaction, followed by saponification (hydrolysis of the ester) to yield the final carboxylic acid product.[1]

References

In-Depth Technical Guide: 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid (CAS 128781-07-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, identified by CAS number 128781-07-7, is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds and its ability to interact with various biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities and applications of this compound, drawing upon data from related indole-2-carboxylic acid derivatives to infer its potential pharmacological profile.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in the design of experimental studies.

PropertyValue
IUPAC Name This compound
CAS Number 128781-07-7
Molecular Formula C₁₂H₁₃NO₅
Molecular Weight 251.24 g/mol
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in methanol and N,N-Dimethylformamide. Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform. Practically insoluble in water.[1]
Storage Store in a cool, dry place, protected from light.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the formation of its methyl ester precursor followed by saponification.

Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

The precursor, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, can be synthesized via the Hemetsberger-Knittel methodology.[2] This process involves the reaction of an appropriate benzaldehyde with an azidoacetate followed by a thermal cyclization.

Saponification to this compound

The final compound is obtained by the saponification of the methyl ester.[2]

Experimental Protocol: Saponification

  • Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the product under vacuum to yield this compound.

A visual representation of the overall synthetic workflow is provided below.

G cluster_synthesis Synthesis Workflow Start Start Precursor_Synthesis Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (Hemetsberger-Knittel methodology) Start->Precursor_Synthesis Step 1 Saponification Saponification of the Methyl Ester Precursor_Synthesis->Saponification Step 2 Purification Purification by Precipitation and Filtration Saponification->Purification Step 3 Final_Product This compound Purification->Final_Product

A flowchart of the synthesis of this compound.

Potential Biological Activities and Therapeutic Uses

While specific biological data for this compound is limited in the public domain, the broader class of indole-2-carboxylic acid derivatives has been extensively studied, revealing a range of pharmacological activities. Based on these findings, we can infer the potential biological profile and therapeutic applications for this specific compound. The indole structure is often associated with activity at neurological targets, and the methoxy groups can enhance properties like solubility and bioavailability.

Potential as a Neuroprotective Agent via NMDA Receptor Antagonism

Derivatives of indole-2-carboxylic acid have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[3][4] Overactivation of the NMDA receptor is implicated in excitotoxic neuronal death associated with stroke and other neurological disorders.

  • Inferred Mechanism of Action: It is plausible that this compound could act as a competitive antagonist at the glycine binding site of the NMDA receptor. This would inhibit the potentiation of the NMDA receptor's response to glutamate, thereby reducing calcium influx and mitigating excitotoxicity.

G Compound 5,6,7-trimethoxy-1H- indole-2-carboxylic acid Glycine_Site Glycine Binding Site on NMDA Receptor Compound->Glycine_Site Antagonizes Excitotoxicity Excitotoxicity & Neuronal Damage Compound->Excitotoxicity Potentially Reduces NMDA_Receptor NMDA Receptor Glycine_Site->NMDA_Receptor Modulates Ca_Channel Calcium Channel NMDA_Receptor->Ca_Channel Gates Ca_Channel->Excitotoxicity Leads to (when overactivated)

Inferred mechanism of neuroprotection via NMDA receptor antagonism.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor

A competitive radioligand binding assay could be employed to determine the affinity of the compound for the glycine binding site of the NMDA receptor.

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

  • Radioligand: Use a radiolabeled ligand specific for the glycine binding site, such as [³H]glycine.

  • Assay: Incubate the membranes with the radioligand in the presence of varying concentrations of this compound.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of the compound and calculate the inhibition constant (Ki) to quantify its binding affinity.

Potential Antiviral Activity through HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle.[5][6][7] The indole-2-carboxylic acid moiety is thought to chelate with the magnesium ions in the active site of the enzyme.

  • Inferred Mechanism of Action: this compound may inhibit the strand transfer step of HIV-1 integration by binding to the active site of the integrase enzyme and chelating the essential Mg²⁺ ions.

Experimental Protocol: HIV-1 Integrase Inhibition Assay

A commercially available HIV-1 integrase assay kit can be used to evaluate the inhibitory activity of the compound.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and an acceptor DNA substrate.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation: Initiate the strand transfer reaction by adding MgCl₂.

  • Detection: The extent of the integration reaction can be quantified using various methods, such as ELISA-based detection of the integrated product.

  • Data Analysis: Calculate the IC₅₀ value to determine the concentration of the compound required to inhibit 50% of the integrase activity.

Potential Anti-inflammatory Effects via CysLT1 Receptor Antagonism

Certain indole-2-carboxylic acid derivatives have been discovered as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[8] CysLT1 receptor activation is involved in the pathophysiology of asthma and other inflammatory conditions.

  • Inferred Mechanism of Action: The compound may act as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby blocking their pro-inflammatory downstream signaling.

Potential Application in Cancer Immunotherapy as an IDO1 Inhibitor

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy.[9][10][11] Some indole-based molecules have shown inhibitory activity against IDO1.[12]

  • Inferred Mechanism of Action: this compound could potentially inhibit IDO1, leading to a decrease in kynurenine levels and an increase in tryptophan levels in the tumor microenvironment. This could restore T-cell function and enhance the anti-tumor immune response.

G Compound 5,6,7-trimethoxy-1H- indole-2-carboxylic acid IDO1 IDO1 Enzyme Compound->IDO1 Potentially Inhibits Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell_Function T-Cell Function Tryptophan->T_Cell_Function Essential for Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Promotes Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Function->Anti_Tumor_Immunity Drives Immune_Suppression->Anti_Tumor_Immunity Inhibits

Inferred mechanism of IDO1 inhibition for cancer immunotherapy.
Potential Antioxidant Activity

The indole nucleus is known to possess antioxidant properties. The radical scavenging activity of indole derivatives can be evaluated using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess antioxidant activity.[13][14][15][16]

  • Sample Preparation: Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample). The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Summary and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests a range of potential biological activities. While direct experimental data on this specific molecule is sparse, the well-documented pharmacology of related indole-2-carboxylic acid derivatives provides a strong rationale for its investigation in several key therapeutic areas, including neuroprotection, antiviral therapy, anti-inflammatory applications, and cancer immunotherapy.

Future research should focus on the systematic evaluation of this compound in the biological assays outlined in this guide. Determining its specific activity and potency at various molecular targets will be crucial in validating its potential as a lead compound for drug discovery and development. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the methoxy groups and other positions on the indole ring, could lead to the identification of even more potent and selective therapeutic agents.

References

The Multifaceted Biological Activities of Trimethoxy Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of natural products and synthetic compounds with significant therapeutic value.[1] Among the diverse classes of indole derivatives, those bearing trimethoxy substitutions have garnered considerable attention for their potent and varied biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of trimethoxy indole derivatives. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Trimethoxy indole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the disruption of microtubule dynamics and the modulation of critical signaling pathways involved in cell proliferation and survival.[2][3]

Inhibition of Tubulin Polymerization

A primary mechanism by which several trimethoxy indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[2] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2][4] The 3,4,5-trimethoxyphenyl moiety is a key structural feature that contributes to this activity, mimicking the trimethoxyphenyl ring of known tubulin inhibitors like combretastatin A-4.[2]

Modulation of Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5][6] Several trimethoxy indole derivatives have been shown to inhibit this pathway, often by reducing the phosphorylation of key components like Akt and mTOR.[5] This inhibition can lead to decreased cell proliferation and the induction of apoptosis.

Signaling Pathway Diagram: Inhibition of PI3K/Akt/mTOR by Trimethoxy Indole Derivatives

PI3K_Akt_mTOR_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes TMI Trimethoxy Indole Derivatives TMI->Akt Inhibits (Dephosphorylation) TMI->mTORC1 Inhibits (Dephosphorylation) Synthesis_Workflow Reactants Oxindole + 3,4,5-Trimethoxybenzaldehyde Reaction Knoevenagel Condensation (Solvent, Catalyst, Heat) Reactants->Reaction Workup Reaction Work-up (Cooling, Precipitation) Reaction->Workup Purification Purification (Filtration, Washing) Workup->Purification Product 3-(3,4,5-trimethoxybenzylidene) -1,3-dihydroindol-2-one Purification->Product MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Trimethoxy Indole Derivatives (various conc.) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

References

The Strategic Role of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a highly functionalized indole derivative that serves as a pivotal building block in the synthesis of a variety of complex natural products and their analogues.[1] Its unique substitution pattern, featuring three methoxy groups on the benzene ring, imparts distinct electronic and steric properties that are leveraged by synthetic chemists to construct intricate molecular architectures with significant biological activity. This technical guide explores the role of this versatile molecule in natural product synthesis, providing insights into its application, detailed experimental protocols, and the biological context of the resulting compounds. The indole scaffold is a common motif in pharmaceuticals, often associated with neurological activity due to its structural similarity to serotonin.[1] The additional methoxy groups on this compound can enhance solubility and bioavailability, making it an attractive starting point for medicinal chemistry campaigns.[1]

Application in Natural Product Synthesis: The Duocarmycins

A prominent example showcasing the utility of this compound is in the total synthesis of the duocarmycin family of natural products and their analogues. The duocarmycins are exceedingly potent antitumor antibiotics isolated from Streptomyces species.[2][3] Their mechanism of action involves sequence-selective alkylation of DNA, leading to cell death.[2] The synthesis of these complex molecules is a significant challenge, and the final coupling of the DNA-binding subunit with the alkylating subunit is a critical step.

In the total synthesis of (+)-duocarmycin SA, the DNA-binding fragment is derived from this compound. The carboxylic acid is activated and coupled with the indoline-containing alkylating subunit to form the final natural product.[1]

Synthesis of iso-Duocarmycin SA

A detailed synthesis of iso-duocarmycin SA, a key analogue of the natural product, highlights the practical application of this compound. The final step of this synthesis involves the coupling of the indole carboxylic acid with the hydrochloride salt of the indoline alkylation subunit.[4]

Quantitative Data Presentation

The following table summarizes the quantitative data for the key coupling step in the synthesis of an iso-duocarmycin SA analogue.

StepReactantsReagentsSolventTimeYieldReference
Amide CouplingIndoline hydrochloride salt, this compoundEDCI (4 equiv), NaHCO₃ (1.0 equiv)DMF30 min82%[4]

Experimental Protocols

General Protocol for Amide Coupling in Indole-2-Carboxamide Synthesis

The synthesis of indole-2-carboxamides from indole-2-carboxylic acids is a fundamental transformation. The following is a general protocol that can be adapted for the coupling of this compound with various amines.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., EDCI, HATU, BOP)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 - 1.5 eq).

  • If required by the coupling agent, add an auxiliary reagent such as HOBt (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Add the base (2.0 - 3.0 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Synthetic Workflow for iso-Duocarmycin SA Analogue

Synthetic_Workflow Indoline_HCl Indoline Subunit (Hydrochloride Salt) Coupling Amide Coupling (EDCI, NaHCO3, DMF) Indoline_HCl->Coupling Indole_Acid 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid Indole_Acid->Coupling iso_DSA iso-Duocarmycin SA Analogue Coupling->iso_DSA

Caption: Synthetic route to an iso-Duocarmycin SA analogue.

Signaling Pathway of Tubulin Polymerization Inhibitors

Many natural products derived from indole precursors exhibit anticancer activity by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin_Inhibitor Tubulin Polymerization Inhibitor Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin binds to Microtubules Microtubules Tubulin_Inhibitor->Microtubules inhibits polymerization Tubulin->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

Signaling Pathway of Dual EGFR/CDK2 Inhibitors

Some indole-based synthetic compounds act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), leading to a synergistic anticancer effect.

EGFR_CDK2_Inhibition cluster_cell_signaling Cancer Cell Signaling EGFR_Inhibitor EGFR Inhibitor EGFR EGFR EGFR_Inhibitor->EGFR inhibits CDK2_Inhibitor CDK2 Inhibitor CDK2 CDK2 CDK2_Inhibitor->CDK2 inhibits RAS_ERK_Pathway RAS-ERK Pathway EGFR->RAS_ERK_Pathway activates Proliferation_Survival Cell Proliferation & Survival RAS_ERK_Pathway->Proliferation_Survival Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation_Survival

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of complex, biologically active natural products and their analogues. Its utility is well-demonstrated in the synthesis of the potent antitumor agent Duocarmycin SA and its derivatives. The ability to readily form amide bonds with various amines makes it a key component for generating libraries of bioactive molecules. The resulting compounds often target fundamental cellular processes, such as tubulin polymerization and key signaling pathways like EGFR and CDK2, highlighting the importance of this indole derivative in the development of novel therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting area of natural product synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a polysubstituted indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and natural product synthesis. Its unique substitution pattern on the indole core suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and the current understanding of the biological relevance of this compound. While its specific molecular targets and signaling pathways remain an active area of investigation, this document consolidates the available knowledge to serve as a foundational resource for researchers.

Introduction

Indole and its derivatives are a cornerstone of heterocyclic chemistry and are integral to a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The strategic placement of substituents on the indole scaffold can profoundly influence the molecule's physicochemical properties and its interaction with biological systems. This compound, with its electron-donating methoxy groups on the benzene ring and a carboxylic acid moiety at the 2-position, presents an intriguing scaffold for chemical exploration and drug design. This guide aims to provide a detailed technical overview of this specific indole derivative.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₅PubChem[1]
Molecular Weight 251.23 g/mol PubChem[1]
CAS Number 128781-07-7Echemi[2]
IUPAC Name This compoundPubChem[1]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.Echemi[2]
Physical Form SolidSigma-Aldrich[3]
Purity (typical) 95%Sigma-Aldrich[3]

Synthesis

The most prominently cited method for the synthesis of this compound is the Hemetsberger-Knittel indole synthesis . This multi-step process provides a reliable route to the target compound.

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-stage process starting from commercially available precursors.

G cluster_0 Stage 1: Formation of Azido Ester cluster_1 Stage 2: Indole Ester Synthesis (Hemetsberger-Knittel) cluster_2 Stage 3: Saponification A Ethyl Bromoacetate C Ethyl Azidoacetate A->C SN2 Reaction B Sodium Azide B->C E Ethyl Azidoacetate D 3,4,5-Trimethoxybenzaldehyde F Vinyl Azide Intermediate D->F Aldol Condensation E->F G Methyl 5,6,7-trimethoxy-1H- indole-2-carboxylate F->G Thermal Cyclization H Methyl 5,6,7-trimethoxy-1H- indole-2-carboxylate I 5,6,7-Trimethoxy-1H-indole- 2-carboxylic acid H->I Hydrolysis

A high-level overview of the synthetic workflow.
Experimental Protocols

While a detailed, step-by-step protocol from a peer-reviewed publication is not available, the following general procedures are based on the established Hemetsberger-Knittel methodology.

Step 1: Synthesis of Ethyl Azidoacetate

This reaction is a standard nucleophilic substitution (SN2) where the azide ion displaces the bromide from ethyl bromoacetate.

  • Reaction: Ethyl bromoacetate is reacted with sodium azide in a suitable polar aprotic solvent such as THF.

  • Work-up: The reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield ethyl azidoacetate.

  • Reported Yield: Yields as high as 93% have been reported for this step.

Step 2: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This is the core Hemetsberger-Knittel reaction.

  • Aldol Condensation: 3,4,5-Trimethoxybenzaldehyde is condensed with ethyl azidoacetate in the presence of a base (e.g., sodium methoxide in methanol) to form the corresponding vinyl azide intermediate.

  • Thermal Cyclization: The purified vinyl azide is then heated in a high-boiling solvent like xylenes. This induces a thermal cyclization and nitrogen extrusion to form the indole ring.

  • Purification: The resulting indole ester is typically purified by recrystallization from a solvent such as methanol.

  • Reported Yield: The cyclization step has been reported with yields up to 96%.

Step 3: Saponification to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reaction: The methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is treated with a base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol (e.g., methanol or ethanol).

  • Work-up: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The product is collected by filtration, washed with water, and dried.

  • Reported Yield: This final step has been reported with a maximum yield of 85%.

Spectroscopic Data

The identity and purity of this compound are confirmed by various spectroscopic techniques.

Data TypeKey Features
¹H NMR Data available, though specific peak assignments require further analysis.
¹³C NMR Data available, providing information on the carbon skeleton.
Mass Spectrometry Predicted collision cross-section data is available, which can aid in identification.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied, and there is a lack of quantitative data from specific biological assays. However, based on its chemical structure and the known activities of related indole derivatives, several potential applications are hypothesized.

  • Pharmaceutical Development: The indole scaffold is a common feature in many neurologically active drugs, and it is suggested that this compound could be explored for its potential in treating neurological disorders, possibly through interaction with serotonin receptors.[4] The methoxy groups may enhance its solubility and bioavailability, making it a more drug-like molecule.[4]

  • Intermediate in Natural Product Synthesis: This compound serves as a valuable building block for the synthesis of more complex, biologically active natural products.[4]

  • Drug Discovery Scaffold: The indole-2-carboxylic acid moiety has been identified as a promising scaffold for the development of inhibitors for various enzymes, including HIV-1 integrase. While this specific trimethoxy derivative has not been reported in this context, it represents a potential starting point for the design of new inhibitors.

Signaling Pathways: An Area for Future Research

A critical aspect of understanding the biological potential of any compound is the elucidation of its mechanism of action, including the specific signaling pathways it modulates. Currently, there is no published research that definitively links this compound to a specific signaling pathway.

While some related indole-2-carboxylic acid derivatives have been shown to target specific enzymes or receptors, it is not scientifically sound to extrapolate these findings directly to the 5,6,7-trimethoxy analog without experimental validation.

Therefore, the creation of a signaling pathway diagram for this compound would be speculative at this time. Future research efforts should be directed towards screening this compound against a panel of biological targets to identify its molecular binding partners and subsequently delineate its effects on cellular signaling.

Conclusion

This compound is a readily accessible indole derivative with potential for further exploration in medicinal chemistry and drug discovery. Its synthesis via the Hemetsberger-Knittel reaction is well-established. While its physicochemical properties are characterized, a significant knowledge gap exists regarding its specific biological activity and mechanism of action. This guide has summarized the current state of knowledge and highlights the need for further investigation into the pharmacological profile of this compound to unlock its full therapeutic potential. The lack of data on its interaction with signaling pathways presents a clear opportunity for future research in this area.

References

An In-depth Technical Guide to 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a polysubstituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products. The presence of three methoxy groups on the benzene ring of the indole core suggests potential for this molecule in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its synthesis, physicochemical properties, and potential, though currently underexplored, biological significance. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active indoles warrants its investigation as a potential therapeutic agent or a key intermediate in the synthesis of more complex molecules.

Chemical Identity and Synonyms

A clear identification of a chemical entity is crucial for researchers. Below is a table summarizing the primary identifiers and known synonyms for this compound.

Identifier TypeValue
IUPAC Name This compound
CAS Number 128781-07-7[1]
Molecular Formula C₁₂H₁₃NO₅[1]
Synonyms 5,6,7-trimethoxyindole-2-carboxylic acid; 1H-Indole-2-carboxylic acid, 5,6,7-trimethoxy-; MLS000067352; SMR000124840; Opera_ID_1223; ACMC-1C4US; AMTGC090; SCHEMBL1771123; DTXSID40356275

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Weight 251.24 g/mol [1]
Physical Form SolidCommercial Suppliers
Purity Typically ≥95%Commercial Suppliers
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2]

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from a suitable precursor. The overall synthetic workflow is depicted in the diagram below.

G 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Vinyl_Azide_Intermediate Vinyl_Azide_Intermediate 3,4,5-Trimethoxybenzaldehyde->Vinyl_Azide_Intermediate Ethyl azidoacetate, NaOMe, EtOH Methyl_5_6_7_trimethoxy_1H_indole_2_carboxylate Methyl_5_6_7_trimethoxy_1H_indole_2_carboxylate Vinyl_Azide_Intermediate->Methyl_5_6_7_trimethoxy_1H_indole_2_carboxylate Reflux in Xylenes 5_6_7_Trimethoxy_1H_indole_2_carboxylic_acid 5_6_7_Trimethoxy_1H_indole_2_carboxylic_acid Methyl_5_6_7_trimethoxy_1H_indole_2_carboxylate->5_6_7_Trimethoxy_1H_indole_2_carboxylic_acid NaOH or KOH, MeOH/H2O, Reflux Decarboxylation_Product Decarboxylation_Product 5_6_7_Trimethoxy_1H_indole_2_carboxylic_acid->Decarboxylation_Product Decarboxylation (e.g., heat)

Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This precursor can be synthesized using the Hemetsberger-Knittel methodology.[3]

  • Reaction: A base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate.

  • Procedure:

    • To a solution of sodium methoxide in ethanol, add ethyl azidoacetate.

    • 3,4,5-Trimethoxybenzaldehyde is then added to the mixture.

    • The resulting vinyl azide intermediate is isolated.

    • The vinyl azide is then refluxed in an appropriate high-boiling solvent such as xylenes to induce ring closure.

  • Yield: This reaction has been reported to produce the desired methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate with a high yield of up to 96%.[3]

Step 2: Saponification to this compound

The final product is obtained by the hydrolysis of the methyl ester.

  • Reaction: Base-mediated hydrolysis (saponification) of the methyl ester.

  • Procedure:

    • Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is poured into water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried.

  • Yield: This saponification reaction has been reported to yield this compound with a maximum yield of 85%.[3]

Potential Biological Applications

Anticancer Drug Development

The compound has been synthesized as a precursor for a novel Combretastatin A4 (CA-4) analog.[3] CA-4 is a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors.[4][5] The synthesis of a CA-4 analog incorporating the 5,6,7-trimethoxy-1H-indole moiety suggests that this scaffold is of interest in the development of new anticancer agents that target the microtubule network.

G 5_6_7_Trimethoxy_1H_indole_2_carboxylic_acid 5_6_7_Trimethoxy_1H_indole_2_carboxylic_acid CA4_Analog_Synthesis CA4_Analog_Synthesis 5_6_7_Trimethoxy_1H_indole_2_carboxylic_acid->CA4_Analog_Synthesis Chemical Modification In_vitro_Screening In_vitro_Screening CA4_Analog_Synthesis->In_vitro_Screening Biological Evaluation Lead_Optimization Lead_Optimization In_vitro_Screening->Lead_Optimization SAR Studies Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development

Logical workflow for developing a CA-4 analog.
Neurological Disorders

The indole nucleus is a core component of the neurotransmitter serotonin. Consequently, many indole derivatives interact with serotonin receptors and other targets within the central nervous system.[6] The potential for this compound or its derivatives to modulate serotonergic pathways makes it a candidate for investigation in the context of neurological and psychiatric disorders.

A general protocol for a serotonin receptor binding assay is provided below for researchers interested in exploring this potential.

Experimental Protocol: Serotonin 5-HT₂A Receptor Binding Assay (General)

This protocol is a generalized procedure and would require optimization for specific compounds and laboratory conditions.

  • Objective: To determine the binding affinity of a test compound for the 5-HT₂A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT₂A receptor.

    • Radioligand (e.g., [³H]ketanserin).

    • Test compound (this compound).

    • Non-specific binding control (e.g., a high concentration of a known 5-HT₂A ligand).

    • Assay buffer.

    • 96-well filter plates.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate to allow binding to reach equilibrium.

    • Harvest the membranes onto the filter plates and wash to remove unbound radioligand.

    • Add scintillation cocktail to each well and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Neuroprotective Signaling Pathway

While not directly demonstrated for this compound, related indole-containing molecules have been shown to exert neuroprotective effects through the activation of the Nrf2 signaling pathway.[7][8][9] This pathway is a key regulator of cellular antioxidant responses. A hypothetical model for how an indole derivative might confer neuroprotection via this pathway is presented below. It is important to note that this is a speculative pathway based on related compounds and has not been experimentally validated for this compound.

G Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Indole_Derivative 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid (Hypothetical) Indole_Derivative->Keap1 may modulate Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Proteasomal_Degradation Proteasomal_Degradation Keap1->Proteasomal_Degradation promotes ubiquitination of Nrf2 Nrf2_Nuclear_Translocation Nrf2_Nuclear_Translocation Keap1->Nrf2_Nuclear_Translocation releases Nrf2 upon oxidative stress Nrf2->Proteasomal_Degradation ARE Antioxidant Response Element Nrf2_Nuclear_Translocation->ARE binds to Antioxidant_Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Gene_Expression Neuroprotection Neuroprotection Antioxidant_Gene_Expression->Neuroprotection

Hypothetical Nrf2-mediated neuroprotective pathway.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct evidence of its biological activity is currently scarce in the public domain, its role as a precursor in the synthesis of a Combretastatin A4 analog and the known neuropharmacological relevance of the indole scaffold provide strong rationale for its further exploration. Researchers in oncology and neuroscience may find this compound to be a valuable starting point for the development of novel therapeutic agents. Future studies should focus on screening this molecule in various biological assays to elucidate its potential pharmacological profile.

References

An In-depth Technical Guide on 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from available literature on its synthesis, related indole derivatives, and computational predictions. The document covers its chemical identity, predicted physicochemical properties, a detailed synthesis protocol, and a discussion on its potential molecular conformation. Furthermore, potential, albeit unconfirmed, biological activities are discussed based on related compounds. This guide aims to be a foundational resource for researchers interested in this molecule for applications in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a polysubstituted indole derivative. Its core structure consists of a bicyclic indole ring system with three methoxy groups at the 5, 6, and 7 positions of the benzene ring and a carboxylic acid group at the 2-position of the pyrrole ring.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 128781-07-7[1]
Molecular Formula C₁₂H₁₃NO₅[1]
Molecular Weight 251.24 g/mol [2]
Canonical SMILES COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC[1]
InChI Key JZMUJQGIASARGH-UHFFFAOYSA-N[1]
Melting Point 152-156 °C[2]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2]
XLogP3 (Computed) 1.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[1]
Exact Mass 251.07937252 g/mol [1]
Monoisotopic Mass 251.07937252 g/mol [1]
Topological Polar Surface Area 88.9 Ų[1]
Heavy Atom Count 18[1]

Molecular Structure and Conformation

Predicted Molecular Structure

The molecular structure of this compound is characterized by a planar indole bicyclic system. The carboxylic acid group at position 2 and the three methoxy groups at positions 5, 6, and 7 are the key functional groups that will dictate the molecule's chemical reactivity, intermolecular interactions, and overall conformation.

Conformational Analysis

Direct experimental data from X-ray crystallography for this compound is not currently available in the public domain. However, insights into its conformational preferences can be inferred from related studies.

A study on the synthesis of this molecule noted the presence of extra signals in its ¹H-NMR spectrum. This was hypothesized to be a result of spatial interactions between the N-H proton of the indole ring and the adjacent methoxy groups. This suggests that the rotation of the methoxy groups may be hindered, leading to distinct conformational isomers that are observable on the NMR timescale.

The planarity of the indole ring is expected to be maintained. The primary conformational flexibility arises from the rotation around the C2-C(OOH) bond and the C-O bonds of the three methoxy groups. The presence of the bulky methoxy group at position 7, adjacent to the indole nitrogen, could lead to steric hindrance, influencing the orientation of the carboxylic acid group and potentially causing slight deviations from planarity in the substituent groups.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound has been reported via the saponification of its corresponding methyl ester, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate[3]. The following is a detailed protocol based on this literature.

Reaction Scheme:

G MethylEster Methyl 5,6,7-trimethoxy- 1H-indole-2-carboxylate IndoleAcid 5,6,7-Trimethoxy- 1H-indole-2-carboxylic acid MethylEster->IndoleAcid Saponification Reagents 1. NaOH, H₂O/MeOH 2. HCl (aq) G cluster_cell T Helper 2 (Th2) Cell TCR TCR Activation STAT6 STAT6 TCR->STAT6 Signal Transduction GATA3 GATA3 STAT6->GATA3 Activation IL4_Gene IL-4 Gene Transcription GATA3->IL4_Gene IL4_Protein IL-4 Protein Synthesis & Secretion IL4_Gene->IL4_Protein IndoleAcid 5,6,7-Trimethoxy-1H-indole- 2-carboxylic acid (Hypothetical) IndoleAcid->GATA3 Inhibition

References

Methodological & Application

Application Notes and Protocols: Hemetsberger-Knittel Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Hemetsberger-Knittel reaction, a powerful method for the formation of the indole scaffold. The protocol is presented in a step-by-step format, suitable for practical application in a laboratory setting. All quantitative data, including reaction yields and conditions, are summarized for clarity. Additionally, a graphical representation of the synthetic workflow is provided to facilitate understanding of the process.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with significant biological activities. The Hemetsberger-Knittel synthesis is a thermal cyclization of an α-azido-β-aryl-acrylate to an indole-2-carboxylate ester.[1][2] This method offers a versatile route to substituted indoles. This protocol details the synthesis of this compound, a key intermediate for various pharmacologically active molecules. The synthesis proceeds via a three-step sequence: a Knoevenagel condensation, a Hemetsberger-Knittel thermal cyclization, and a final saponification step.

Data Presentation

The following table summarizes the quantitative data for the three-step synthesis of this compound.

StepReactionStarting MaterialsKey Reagents/ConditionsProductYield (%)
1Knoevenagel Condensation3,4,5-Trimethoxybenzaldehyde, Ethyl AzidoacetateSodium Ethoxide, EthanolEthyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate~86
2Hemetsberger-Knittel CyclizationEthyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylateXylenes, RefluxEthyl 5,6,7-trimethoxy-1H-indole-2-carboxylate~96
3SaponificationEthyl 5,6,7-trimethoxy-1H-indole-2-carboxylateLithium Hydroxide, THF/H₂OThis compound~85[1]

Experimental Protocols

Step 1: Knoevenagel Condensation - Synthesis of Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

This procedure describes the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Ethyl Azidoacetate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add 3,4,5-trimethoxybenzaldehyde (1.0 eq.) and stir until dissolved.

  • Add ethyl azidoacetate (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate as a solid.

Step 2: Hemetsberger-Knittel Cyclization - Synthesis of Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This protocol describes the thermal cyclization of the vinyl azide intermediate to the corresponding indole-2-carboxylate.

Materials:

  • Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

  • Xylenes (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (1.0 eq.) in anhydrous xylenes.

  • Heat the solution to reflux and maintain for 1-2 hours. The reaction can be monitored by the evolution of nitrogen gas (use a bubbler) and by TLC.

  • Once the reaction is complete (no more starting material by TLC), cool the mixture to room temperature.

  • Remove the xylenes under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield pure ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.[1]

Step 3: Saponification - Synthesis of this compound

This procedure details the hydrolysis of the indole-2-carboxylate ester to the final carboxylic acid.

Materials:

  • Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq.) to the solution and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • After completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Mandatory Visualization

Hemetsberger_Knittel_Synthesis A 3,4,5-Trimethoxy- benzaldehyde C Knoevenagel Condensation A->C B Ethyl Azidoacetate B->C D Ethyl (Z)-2-azido-3-(3,4,5- trimethoxyphenyl)acrylate C->D NaOEt, EtOH Reflux E Hemetsberger-Knittel Cyclization D->E Xylenes Reflux F Ethyl 5,6,7-trimethoxy- 1H-indole-2-carboxylate E->F G Saponification F->G 1. LiOH, THF/H₂O 2. H⁺ H 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid G->H

Caption: Synthetic workflow for this compound.

References

Experimental protocol for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on the Hemetsberger-Knittel indole synthesis, followed by saponification of the resulting ester.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process commencing with the synthesis of the key intermediate, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, via the Hemetsberger-Knittel methodology. This intermediate is then hydrolyzed to the target carboxylic acid. An alternative, though less detailed in the context of this specific molecule, is the Japp-Klingemann reaction followed by Fischer indole synthesis.[1][2]

The primary starting material for the Hemetsberger-Knittel route is 3,4,5-trimethoxybenzaldehyde, which is condensed with ethyl azidoacetate. The resulting α-azido-cinnamic ester undergoes thermal cyclization to form the indole ester.

II. Experimental Protocols

This section details the step-by-step procedures for the synthesis of the intermediate ester and its subsequent conversion to the final product.

A. Synthesis of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

This procedure follows the Hemetsberger-Knittel methodology.[3]

Step 1: Synthesis of Ethyl Azidoacetate

  • In a well-ventilated fume hood, dissolve sodium azide in a suitable polar protic solvent such as methanol.

  • Add ethyl bromoacetate to the solution in a dropwise manner while maintaining the temperature.

  • Stir the reaction mixture at room temperature for a specified duration to allow for the SN2 reaction to complete.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl azidoacetate. A yield of up to 93% has been reported for this step.[3]

Step 2: Condensation and Cyclization to Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

  • Dissolve 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate in a suitable solvent system.

  • Add a base (e.g., sodium ethoxide) to catalyze the condensation reaction.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting vinyl azide is then subjected to thermal cyclization by refluxing in a high-boiling solvent like xylenes.

  • After cyclization, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as warm methanol, to obtain methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate as a crystalline solid. A yield of up to 96% for the indole ester has been reported.[3]

B. Synthesis of this compound

Step 3: Saponification of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

  • Dissolve the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction progress by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. A maximum yield of 85% has been reported for this saponification step.[3] In some studies, an overall yield of 72% for the synthesis of the final product has been achieved.[3]

III. Data Presentation

The following table summarizes the key quantitative data from the synthesis.

StepProductReported Yield
1. Azide FormationEthyl Azidoacetateup to 93%[3]
2. Condensation & CyclizationMethyl 5,6,7-trimethoxy-1H-indole-2-carboxylateup to 96%[3]
3. SaponificationThis compoundup to 85%[3]
Overall This compound ~72% [3]

IV. Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_start Starting Materials cluster_ester_synthesis Ester Synthesis (Hemetsberger-Knittel) cluster_acid_synthesis Carboxylic Acid Synthesis start1 3,4,5-Trimethoxybenzaldehyde step2 Step 2: Condensation & Cyclization start1->step2 start2 Ethyl Bromoacetate step1 Step 1: Synthesis of Ethyl Azidoacetate start2->step1 start3 Sodium Azide start3->step1 step1->step2 Ethyl Azidoacetate intermediate Methyl 5,6,7-Trimethoxy- 1H-indole-2-carboxylate step2->intermediate step3 Step 3: Saponification intermediate->step3 product 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid step3->product

Caption: Synthetic workflow for this compound.

V. Alternative Synthetic Routes

An alternative pathway to indole-2-carboxylic esters involves the Japp-Klingemann reaction followed by Fischer indole synthesis.[1][2][4][5][6] This route typically starts with the diazotization of an aniline, in this case, 3,4,5-trimethoxyaniline, followed by reaction with a β-ketoester. The resulting hydrazone is then cyclized under acidic conditions to form the indole ring. While this is a powerful and versatile method for indole synthesis, a detailed, optimized protocol specifically for this compound was not as readily available in the surveyed literature as the Hemetsberger-Knittel approach. The synthesis of the requisite 3,4,5-trimethoxyaniline can be achieved from 3,4,5-trimethoxybenzoic acid via a Hofmann rearrangement or by reduction of 1,2,3-trimethoxy-5-nitrobenzene.[7][8][9][10]

VI. Conclusion

The presented protocol provides a detailed and reliable method for the synthesis of this compound. The Hemetsberger-Knittel approach offers a high-yielding route to the precursor ester, which can be efficiently saponified to the desired product. This application note serves as a valuable resource for researchers engaged in the synthesis of complex indole derivatives for various applications in drug discovery and development.

References

Using 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted indole derivative that serves as a versatile pharmaceutical intermediate. Its unique structure, featuring a reactive carboxylic acid handle and electron-rich trimethoxy-substituted benzene ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds and pharmacologically active agents. The indole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities. The methoxy groups can enhance solubility and bioavailability and provide specific steric and electronic properties that influence molecular interactions with biological targets.

These application notes provide an overview of the properties of this compound, protocols for its synthesis and its application in the synthesis of duocarmycin analogues, a class of potent DNA alkylating agents.

Properties of this compound

A summary of the key chemical and physical properties is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₃NO₅
Molecular Weight 251.24 g/mol
CAS Number 128781-07-7
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in methanol, DMF; sparingly soluble in glacial acetic acid; practically insoluble in water.[1]

Key Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of bioactive molecules. Its primary utility lies in its role as the "DNA-binding unit" in the synthesis of analogues of natural products like the duocarmycins. The duocarmycins are a class of highly potent antitumour antibiotics that exert their cytotoxic effects by binding to the minor groove of DNA and alkylating the N3 position of adenine.[2][3][4]

The indole-2-carboxamide moiety, formed by coupling the carboxylic acid with an appropriate amine, is crucial for the specific positioning of the molecule within the DNA helix, which in turn facilitates the alkylation reaction by the "alkylating subunit" of the drug.[3]

Experimental Protocols

Synthesis of this compound

The title compound can be efficiently synthesized from its corresponding methyl ester via a saponification reaction.

Reaction Scheme: Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate → this compound

Protocol:

  • Dissolve Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent mixture (e.g., methanol and water).

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Once the starting material is consumed, cool the mixture and carefully acidify with a dilute acid (e.g., 1 M HCl) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ParameterValueReference
Starting Material Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate[3]
Reagents NaOH or KOH, HCl[3]
Solvent Methanol/Water[3]
Reaction Time Varies (monitor by TLC)[3]
Yield Up to 85%[3]
Application Protocol: Amide Coupling to Synthesize a Duocarmycin Analogue

This protocol describes the coupling of this compound with an amine-containing fragment to form the core of a duocarmycin analogue, as adapted from patent literature.[5]

Reaction Scheme: this compound + Amine-Fragment → Indole-2-carboxamide Derivative

Protocol:

  • Suspend the amine-containing fragment in a suitable aprotic solvent such as N,N-Dimethylacetamide (DMA).

  • Add this compound (1.0 equivalent) to the suspension.

  • Add an amide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl, ~1.8 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Upon completion, quench the reaction by adding a dilute aqueous solution of sodium bicarbonate (NaHCO₃).

  • Collect the precipitated solid product by filtration.

  • Wash the solid with water and dry.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate).

ParameterValueReference
Starting Material This compound[5]
Coupling Reagent EDCI.HCl[5]
Solvent N,N-Dimethylacetamide (DMA)[5]
Reaction Time 1 hour[5]
Workup Aqueous NaHCO₃ quench, filtration[5]
Estimated Yield 70-90% (Typical for EDCI couplings)[6]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A Suspend Amine Fragment in DMA B Add 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid A->B 1.0 eq C Add EDCI.HCl (~1.8 eq) B->C D Stir at Room Temperature (1h) C->D E Quench with aq. NaHCO₃ D->E F Filter Precipitate E->F G Wash with H₂O & Dry F->G H Recrystallize from Ethyl Acetate G->H I Final Product: Indole-2-carboxamide H->I

Caption: Workflow for the synthesis of an indole-2-carboxamide derivative.

Logical Relationship Diagram

G Intermediate 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid (DNA-Binding Unit Precursor) Product Duocarmycin Analogue (Indole-2-carboxamide) Intermediate->Product Amine Amine-Functionalized Alkylating Unit Amine->Product Reagent Amide Coupling (e.g., EDCI) Reagent->Product

Caption: Synthesis of a Duocarmycin Analogue from Intermediates.

Signaling Pathway: Duocarmycin-Mediated DNA Alkylation

G Drug Duocarmycin Analogue (Indole-2-carboxamide) MinorGroove Binding to DNA Minor Groove Drug->MinorGroove Indole unit guides binding DNA Cellular DNA (Double Helix) DNA->MinorGroove Alkylation Covalent Alkylation of Adenine (N3) MinorGroove->Alkylation Cyclopropane ring activation Disruption DNA Helix Disruption Alkylation->Disruption Inhibition Inhibition of Replication & Transcription Disruption->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action for Duocarmycin analogues.

References

Application Notes and Protocols: Derivatization of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry. Its unique substitution pattern offers opportunities for developing novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of this indole core, focusing on the synthesis of potent antimitotic agents that act as vascular disrupting agents. The protocols are based on established synthetic methodologies for indole-2-carboxamides and related analogues.

Application: Development of Antimitotic and Vascular Disrupting Agents

Derivatives of the 5,6,7-trimethoxyindole scaffold have shown significant potential as anticancer agents. Specifically, N-methyl-5,6,7-trimethoxyindoles have been synthesized and evaluated for their antiproliferative activities and their ability to disrupt tumor vasculature.[1] These compounds function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[1] Furthermore, these derivatives have demonstrated selective activity against activated human umbilical vein endothelial cells (HUVECs), highlighting their potential as vascular disrupting agents that can target the blood supply of tumors.[1]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activities of key N-methyl-5,6,7-trimethoxyindole derivatives against a panel of human cancer cell lines and activated HUVECs.[1]

CompoundR GroupA549 IC₅₀ (nM)HT-29 IC₅₀ (nM)KB IC₅₀ (nM)P388 IC₅₀ (nM)Activated HUVECs IC₅₀ (nM)
21 3-hydroxy-4-methoxyphenyl31222835125
31 3-amino-4-methoxyphenyl45385261Not Reported

Experimental Protocols

The following protocols describe the key synthetic steps for the derivatization of this compound and related precursors to generate biologically active molecules.

Protocol 1: Amide Coupling of this compound

This protocol describes a general method for the synthesis of 5,6,7-trimethoxy-1H-indole-2-carboxamides, a common derivatization strategy.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 5,6,7-trimethoxy-1H-indole-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Methyl-5,6,7-trimethoxyindoles (Precursor Synthesis)

This protocol is adapted from the synthesis of antimitotic N-methyl-5,6,7-trimethoxyindoles and describes the initial steps to obtain the key indole precursor.[1]

Step 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

  • Utilize the Hemetsberger-Knittel indole synthesis methodology to prepare the indole ester.[2]

  • React 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate in the presence of a base (e.g., sodium ethoxide in ethanol).

  • The resulting vinyl azide undergoes thermal cyclization in a high-boiling solvent like xylene to yield methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.[2]

Step 2: N-Methylation of the Indole Ring

  • To a solution of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.

  • Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain methyl 1-methyl-5,6,7-trimethoxy-1H-indole-2-carboxylate.

Step 3: Reduction of the Ester to the Aldehyde

  • Reduce the methyl ester from the previous step to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Oxidize the resulting alcohol to the aldehyde using an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in DCM.

Step 4: Wittig Reaction to introduce the Aryl Moiety

  • Prepare the appropriate phosphonium ylide from the desired substituted benzyl bromide (e.g., 3-benzyloxy-4-methoxybenzyl bromide) and triphenylphosphine.

  • React the aldehyde from Step 3 with the ylide in a suitable solvent like THF to yield the stilbene-like intermediate.

Step 5: Final Derivatization (e.g., Hydroxylation, Amination)

  • The final functional groups on the appended aryl ring can be introduced through standard organic transformations. For example, a benzyloxy group can be deprotected to a hydroxyl group via catalytic hydrogenation. An amino group can be introduced by reduction of a nitro group.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_bioactivity Biological Evaluation start 5,6,7-Trimethoxy-1H- indole-2-carboxylic Acid coupling Amide Coupling (Protocol 1) start->coupling Amine, EDC, HOBt derivative 5,6,7-Trimethoxy-1H- indole-2-carboxamides coupling->derivative evaluation Antiproliferative Assays (e.g., MTT Assay) derivative->evaluation sar Structure-Activity Relationship (SAR) Analysis evaluation->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the derivatization and biological evaluation of this compound.

signaling_pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubule Polymerization tubulin->microtubules mitosis Mitosis (Cell Division) microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest at G2/M Phase leads to drug 5,6,7-Trimethoxyindole Derivative drug->tubulin Binds to Colchicine Site drug->microtubules Inhibits

Caption: Proposed signaling pathway for the antimitotic activity of 5,6,7-trimethoxyindole derivatives.

sar_relationship cluster_sar Structure-Activity Relationship (SAR) Core 5,6,7-Trimethoxyindole Core Activity High Antiproliferative Activity Core->Activity Essential for Activity N_Methyl N-Methyl Group N_Methyl->Activity Enhances Potency Aryl_Substituent Substituted Aryl Moiety (e.g., 3-hydroxy-4-methoxyphenyl) Aryl_Substituent->Activity Crucial for Potency and Selectivity

Caption: Logical relationships in the Structure-Activity Relationship (SAR) of N-methyl-5,6,7-trimethoxyindole derivatives.

References

Application of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid in Neurological Disorder Research: A Review of Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the potential applications of indole-2-carboxylic acid derivatives in neurological disorder research. Due to a notable scarcity of specific studies on 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid , this report focuses on the well-researched, structurally similar analogue, 5-methoxy-1H-indole-2-carboxylic acid (MICA) , and the broader class of indole-2-carboxylates. The findings on these related compounds offer valuable insights into the potential mechanisms and experimental approaches that could be relevant for investigating this compound.

Application Notes

Indole-2-carboxylic acid derivatives have emerged as a promising class of compounds for the investigation and potential treatment of various neurological disorders. Their therapeutic potential is primarily attributed to their ability to modulate key signaling pathways involved in neuroprotection and neurotransmission.

One of the most studied compounds in this family is 5-methoxy-1H-indole-2-carboxylic acid (MICA). Research has demonstrated its neuroprotective effects, particularly in the context of ischemic stroke.[1][2] The proposed mechanism of action for MICA involves the targeting of mitochondrial dihydrolipoamide dehydrogenase (DLDH), a key enzyme in cellular energy metabolism.[3] Inhibition of DLDH by MICA is believed to induce a state of "chemical preconditioning," which confers neuroprotection against subsequent ischemic insults. This preconditioning effect is associated with the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1]

Furthermore, the indole-2-carboxylic acid scaffold has been identified as a privileged structure for targeting the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and excitotoxicity. Specifically, derivatives of indole-2-carboxylic acid have been shown to act as competitive antagonists at the glycine binding site of the NMDA receptor.[4][5] This modulation of NMDA receptor activity is a key area of interest for conditions associated with excitotoxic neuronal death, such as stroke and epilepsy.[5]

The broader family of indole derivatives is also being explored for its antioxidant and anti-inflammatory properties in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7] Studies have shown that certain indole compounds can mitigate oxidative stress and reduce the production of pro-inflammatory cytokines.[6]

While direct experimental data on this compound is limited, its structural similarity to MICA suggests that it may possess comparable biological activities. The presence of three methoxy groups on the benzene ring could influence its lipophilicity, metabolic stability, and target engagement, warranting further investigation into its potential as a neuroprotective agent.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on relevant indole-2-carboxylic acid derivatives.

CompoundAssayModel SystemKey FindingReference
5-methoxy-1H-indole-2-carboxylic acid (MICA) Infarct Volume ReductionRat model of transient middle cerebral artery occlusion (tMCAO)Significant reduction in brain infarction volume in MICA-treated group compared to control.[1]
DLDH Activity AssayRat brain tissueMICA treatment led to lower DLDH activity compared to the control group.[1]
Nrf2 Signaling ActivationIn vitro and in vivo modelsMICA administration resulted in increased expression of Nrf2 and its downstream target NQO1.[1]
Indole-2-carboxylic acid (I2CA) NMDA Receptor AntagonismXenopus oocytes expressing rat cortex mRNACompetitively inhibited the potentiation of NMDA-gated current by glycine.[5]
Neuroprotection in Ischemia ModelMongolian gerbil hippocampal neuronsReduced damage associated with transient bilateral carotid artery occlusion.[4]
Indole derivative NC009-1 Anti-inflammatory ActivityMPP+-activated human microglial HMC3 cellsReduced the production of nitric oxide (NO), IL-6, and TNF-α.[6]

Experimental Protocols

Detailed methodologies for key experiments involving indole-2-carboxylic acid derivatives are provided below. These protocols can serve as a foundation for designing studies on this compound.

Protocol 1: In Vivo Model of Ischemic Stroke (tMCAO)

Objective: To evaluate the neuroprotective effect of a test compound against ischemic brain injury.

Model: Male Sprague-Dawley rats (280-300 g).

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Monitor rectal temperature and maintain it at 37°C using a heating pad.

  • tMCAO Surgery:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Compound Administration: The test compound (e.g., MICA) can be administered via dietary intake for a specified period (e.g., 4 weeks) prior to surgery, or via injection at a specific time point relative to the ischemic insult.[1]

  • Infarct Volume Assessment (24 hours post-reperfusion):

    • Sacrifice the animal and remove the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

    • TTC stains viable tissue red, while the infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software.

Protocol 2: Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay

Objective: To measure the effect of a test compound on DLDH enzyme activity.

Procedure:

  • Sample Preparation: Homogenize brain tissue samples in a suitable buffer (e.g., phosphate buffer).

  • Assay Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer

    • NAD⁺

    • Dihydrolipoamide

    • Tissue homogenate (containing DLDH)

    • Test compound at various concentrations

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (dihydrolipoamide).

    • Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the DLDH activity as the rate of NADH production and compare the activity in the presence of the test compound to a vehicle control.

Protocol 3: NMDA Receptor Activity Assay using Xenopus Oocytes

Objective: To assess the effect of a test compound on NMDA receptor function.

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • mRNA Injection: Inject oocytes with mRNA isolated from rat cerebral cortex to express functional NMDA receptors.

  • Two-Electrode Voltage Clamp:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with KCl for voltage clamping.

    • Hold the membrane potential at a fixed voltage (e.g., -70 mV).

  • Drug Application:

    • Apply NMDA and glycine to the oocyte to elicit an inward current.

    • Co-apply the test compound with NMDA and glycine to determine its effect on the current.

    • Perform dose-response experiments to determine the IC₅₀ of the compound.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of indole-2-carboxylic acid derivatives in neurological disorders.

MICA_Mechanism_of_Action MICA 5-methoxy-1H-indole-2- carboxylic acid (MICA) DLDH Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH ROS Mild Increase in Reactive Oxygen Species (ROS) DLDH->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Nrf2 Nrf2 (Nuclear translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection (Chemical Preconditioning) Antioxidant_Enzymes->Neuroprotection

Caption: Proposed mechanism of MICA-induced neuroprotection.

NMDA_Receptor_Modulation cluster_receptor NMDA Receptor NMDA_Site NMDA/Glutamate Binding Site Activation Channel Activation Glycine_Site Glycine Binding Site Blockade Channel Blockade Ion_Channel Ion Channel (Ca²⁺, Na⁺) Excitotoxicity Excitotoxicity Ion_Channel->Excitotoxicity Excessive Ca²⁺ influx leads to Glutamate Glutamate Glutamate->NMDA_Site Glycine Glycine Glycine->Glycine_Site I2CA Indole-2-carboxylic acid (I2CA) I2CA->Glycine_Site Competitive Antagonism Activation->Ion_Channel Opens Blockade->Ion_Channel

Caption: Modulation of the NMDA receptor by indole-2-carboxylic acids.

Experimental_Workflow Start Start: Hypothesis (e.g., 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is neuroprotective) In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (e.g., MTT, LDH) In_Vitro->Cell_Viability Enzyme_Assay Enzyme Activity Assays (e.g., DLDH) In_Vitro->Enzyme_Assay Receptor_Binding Receptor Binding/Function Assays (e.g., NMDA receptor) In_Vitro->Receptor_Binding In_Vivo In Vivo Studies Cell_Viability->In_Vivo Promising Results Enzyme_Assay->In_Vivo Promising Results Receptor_Binding->In_Vivo Promising Results Animal_Model Neurological Disorder Model (e.g., tMCAO in rats) In_Vivo->Animal_Model Behavioral Behavioral Tests Animal_Model->Behavioral Histology Histological Analysis (e.g., TTC staining) Animal_Model->Histology Data_Analysis Data Analysis and Conclusion Behavioral->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for evaluating novel compounds.

References

Application Notes and Protocols: Synthesis and Evaluation of Bioactive Molecules from 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a versatile scaffold for the synthesis of novel bioactive molecules. Its unique structure, featuring a substituted indole core, makes it an attractive starting material for the development of therapeutic agents, particularly in the field of oncology. The indole ring system is a key component of numerous natural and synthetic compounds that exhibit potent biological activities, including the inhibition of tubulin polymerization, a clinically validated target for anticancer drugs.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive N-substituted 5,6,7-trimethoxy-1H-indole-2-carboxamides and the evaluation of their biological activity as potential antimitotic agents.

Synthesis of Bioactive Molecules

The primary synthetic route to generate a diverse library of bioactive molecules from this compound involves the formation of an amide bond with various primary and secondary amines. This amide coupling reaction is a robust and widely used transformation in medicinal chemistry.

General Synthesis Workflow

The overall workflow for the synthesis and initial biological evaluation of N-substituted 5,6,7-trimethoxy-1H-indole-2-carboxamides is depicted below.

Synthesis_Workflow A 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid C Amide Coupling A->C B Amine (R-NH2) B->C D N-Substituted 5,6,7-Trimethoxy- 1H-indole-2-carboxamide C->D Synthesis E Purification & Characterization D->E F In vitro Biological Assays E->F Evaluation

Caption: General workflow for the synthesis and evaluation of bioactive indole-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-5,6,7-trimethoxy-1H-indole-2-carboxamide

This protocol describes a general method for the amide coupling of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 3,4,5-trimethoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired N-(Aryl)-5,6,7-trimethoxy-1H-indole-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Bioactivity Data

While specific bioactivity data for N-substituted 5,6,7-trimethoxy-1H-indole-2-carboxamides is not extensively reported, the antiproliferative activity of closely related N-methyl-5,6,7-trimethoxyindole derivatives highlights the potential of this scaffold.[1] These compounds have demonstrated potent inhibition of cancer cell growth and tubulin polymerization.[1] The table below summarizes the IC₅₀ values for representative compounds from this class against various human cancer cell lines.[1]

CompoundHCT-116 (Colon) IC₅₀ (nM)A549 (Lung) IC₅₀ (nM)K562 (Leukemia) IC₅₀ (nM)MCF-7 (Breast) IC₅₀ (nM)
Compound 21 223541125
Compound 31 25313898

Data sourced from a study on N-methyl-5,6,7-trimethoxylindoles.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

A key mechanism of action for many bioactive indole derivatives is the inhibition of tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for antimitotic indole derivatives.

Tubulin_Inhibition_Pathway A Indole-2-carboxamide Derivative D Inhibition of Polymerization A->D Binds to tubulin B α/β-Tubulin Heterodimers C Microtubule Polymerization B->C E Disruption of Mitotic Spindle C->E Normal Function D->C D->E Leads to F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Proposed mechanism of action for indole-based tubulin polymerization inhibitors.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Colchicine or Nocodazole)

  • Negative control (DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Add tubulin to the reaction mixture to a final concentration of 3 mg/mL.

  • Add the test compound at various concentrations (e.g., 0.1 to 100 µM) to the wells of a pre-warmed (37°C) 96-well plate. Include positive and negative controls.

  • To initiate the polymerization, add the tubulin-containing reaction mixture to each well.

  • Immediately place the plate in the microplate reader, pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50% at the end of the incubation period.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a test compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Conclusion

This compound serves as a valuable starting point for the synthesis of novel bioactive compounds with potential as anticancer agents. The protocols outlined in this document provide a framework for the synthesis of N-substituted indole-2-carboxamides and their evaluation as inhibitors of tubulin polymerization and inducers of G2/M cell cycle arrest. The structure-activity relationship of related indole derivatives suggests that this class of compounds holds significant promise for the development of new antimitotic drugs. Further derivatization and biological testing are warranted to explore the full therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols: Amide Coupling Reactions with 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. The unique structure of this acid, featuring electron-donating methoxy groups on the indole ring, makes its derivatives promising candidates for various biological targets. This document outlines common and effective amide coupling methodologies, offering a guide for researchers in medicinal chemistry and drug discovery. The indole-2-carboxamide scaffold has been identified as a promising class of agents for conditions including tuberculosis, cancer, and Chagas disease.[1][2][3][4]

General Considerations for Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[5] This is typically achieved in one of two ways: conversion to a more reactive species like an acyl chloride, or the use of coupling reagents that form a highly reactive intermediate ester in situ.[5][6] The choice of coupling reagent, solvent, and base is crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates. Common coupling reagents include carbodiimides like EDC and DCC, as well as uronium/aminium salts such as HATU and HBTU.[7] Additives like HOBt or HOAt are often used with carbodiimides to improve reaction efficiency and reduce side reactions.

Data Presentation: Comparison of Common Amide Coupling Conditions

The following table summarizes typical conditions for various amide coupling protocols applicable to this compound. The molar equivalents are based on the carboxylic acid as the limiting reagent.

Coupling ReagentAdditive (Equivalents)Base (Equivalents)SolventTypical Reaction TimeTypical Yield (%)
EDC HOBt (1.0 - 1.2)DIEA or TEA (2.0 - 3.0)DMF or DCM1 - 16 hours70 - 95
HATU NoneDIEA or TEA (2.0 - 3.0)DMF0.5 - 2 hours80 - 98
HBTU NoneDIEA or TEA (2.0 - 3.0)DMF1 - 3 hours75 - 95
Acyl Chloride NonePyridine or TEA (1.1 - 2.0)DCM or THF1 - 6 hours60 - 90

Note: Yields are estimates based on general amide coupling reactions and may vary depending on the specific amine used.

Experimental Protocols

Herein are detailed experimental protocols for the synthesis of amides from this compound using two common methods: EDC/HOBt coupling and HATU-mediated coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) for the activation of the carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • EDC (1.2 - 1.5 eq)

  • HOBt (1.0 - 1.2 eq)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or DCM for extraction

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add HOBt (1.0 - 1.2 eq) and EDC (1.2 - 1.5 eq) to the cooled solution and stir for 15-20 minutes.

  • In a separate flask, dissolve the desired amine (1.1 - 1.5 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Add DIEA or TEA (2.0 - 3.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 1-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[7]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIEA or TEA (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 - 1.2 eq) and DIEA or TEA (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 - 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 30-60 minutes, or until the reaction is complete as indicated by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Amide_Coupling_Workflow Reactants This compound + Amine Activation Carboxylic Acid Activation (e.g., with EDC/HOBt or HATU) Reactants->Activation Intermediate Activated Ester Intermediate Activation->Intermediate Coupling Nucleophilic Acyl Substitution Intermediate->Coupling Product 5,6,7-Trimethoxy-1H-indole-2-carboxamide Purification Work-up & Purification Product->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for the amide coupling reaction.

Signaling_Pathway_Example cluster_disease Disease Pathway (e.g., Tuberculosis) Enzyme Target Enzyme (e.g., MmpL3) Product Pathogenic Product Enzyme->Product catalyzes Substrate Endogenous Substrate Substrate->Enzyme binds to Disease Disease Progression Product->Disease Inhibitor 5,6,7-Trimethoxy-1H-indole-2-carboxamide Derivative Inhibitor->Enzyme inhibits

Caption: Inhibition of a target enzyme in a disease pathway.

References

Application Notes and Protocols for the Decarboxylation of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The decarboxylation of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a key chemical transformation that yields 5,6,7-Trimethoxy-1H-indole. This resulting indole derivative is a significant building block in the fields of medicinal chemistry and drug discovery, often serving as a crucial intermediate in the synthesis of complex, biologically active molecules. The removal of the carboxylic acid group from the C2 position of the indole nucleus is typically achieved through thermal or metal-catalyzed methods. The selection of the appropriate decarboxylation strategy is critical as it directly influences the yield, purity, and overall efficiency of the synthesis.

Reaction Overview

The fundamental reaction involves the heating of this compound, which results in the elimination of a molecule of carbon dioxide (CO₂). This process is frequently conducted in a high-boiling solvent and may be facilitated by the presence of a catalyst.

Key Considerations
  • Reaction Temperature: The decarboxylation of indole-2-carboxylic acids is an energy-intensive process that generally necessitates high temperatures. The optimal temperature can be influenced by the choice of solvent and the use of a catalyst.

  • Solvent Selection: To achieve the required high temperatures, solvents with high boiling points are essential. Commonly employed solvents include aromatic amines like quinoline, and ethers such as diphenyl ether. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have also proven effective.

  • Catalysis: While the reaction can proceed thermally, the introduction of a copper-based catalyst can markedly enhance the reaction rate and improve the overall yield. Suitable catalysts include copper(I) oxide (Cu₂O), copper chromite, and copper(I) bromide.

  • Inert Atmosphere: To prevent the potential for oxidation of the electron-rich indole product at elevated temperatures, it is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.

  • Purity of the Starting Material: The presence of impurities in the initial carboxylic acid can negatively affect the reaction, potentially leading to diminished yields and the formation of unwanted byproducts.

Quantitative Data Summary

The following table provides a comparative summary of various methods employed for the decarboxylation of indole-2-carboxylic acids, including a specific data point for the title compound.

Starting MaterialMethodCatalystSolventTemperature (°C)Time (h)Yield (%)
This compound ThermalNoneNot SpecifiedNot SpecifiedNot Specified23[1]
Substituted Indole-2-carboxylic acidThermalNoneDiphenyl ether260Not Specified87[2]
Indole-2-carboxylic acids (general)Copper-catalyzedCu₂ONMP16012up to 99[3]
Substituted Indole-2-carboxylic acidCopper-catalyzedCopper chromiteQuinoline215-225Not SpecifiedNot Specified[4]
3-methyl-1H-indole-2-carboxylic acidMetal-Free (Acid-catalyzed)Formic AcidDMF95-100696[5]

The synthesis of 5,6,7-trimethoxy-1H-indole from its corresponding carboxylic acid has been documented with a yield of 23%.[1] This decarboxylation followed the saponification of the methyl ester precursor.[1] Although the specific conditions for this decarboxylation are not fully detailed, it confirms the viability of the transformation. General protocols for analogous compounds often involve heating in a high-boiling solvent.[2] For instance, heating substituted indole-2-carboxylic acids in diphenyl ether at 260°C has been reported to provide high yields.[2]

Copper-catalyzed methods present a highly efficient alternative. The decarboxylative N-arylation of various indole-2-carboxylic acids using a Cu₂O catalyst in NMP at 160°C has achieved yields as high as 99%.[3] While this is a cross-coupling reaction, it underscores the efficacy of copper in facilitating the initial decarboxylation. Furthermore, a patent describes the use of copper chromite in quinoline at 215-225°C for the decarboxylation of a substituted indole-2-carboxylic acid.[4]

A metal-free approach involving heating in DMF with a catalytic amount of organic acid has also been reported to be effective for heterocyclic carboxylic acids, with yields reaching up to 96%.[5]

Experimental Protocols

Based on established methodologies for similar compounds, the following are three detailed protocols that can be applied to the decarboxylation of this compound.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This general method is widely applicable for the decarboxylation of a range of indole-2-carboxylic acids.

Materials:

  • This compound

  • Diphenyl ether or Quinoline

  • Round-bottom flask

  • Condenser

  • Heating mantle with temperature controller

  • Inert gas source (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, place this compound (1.0 eq).

  • Add a high-boiling solvent such as diphenyl ether or quinoline (approximately 10-20 mL per gram of the starting material).

  • Attach a condenser to the flask and thoroughly flush the system with an inert gas (nitrogen or argon).

  • With vigorous stirring, heat the reaction mixture to a high temperature, typically in the range of 230-260°C.[2][4]

  • Monitor the reaction by observing the cessation of gas (CO₂) evolution. The duration of the reaction can range from several hours to overnight.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If quinoline was used as the solvent, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline.

  • If diphenyl ether was used, the product can be isolated via vacuum distillation or purified directly by column chromatography.

  • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5,6,7-Trimethoxy-1H-indole.

Protocol 2: Copper-Catalyzed Decarboxylation

This protocol employs a copper catalyst to promote decarboxylation, often allowing for lower reaction temperatures compared to the uncatalyzed thermal method.

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O) or Copper chromite (catalytic amount, e.g., 10-20 mol%)

  • Quinoline or N-methylpyrrolidone (NMP)

  • Inert gas source (Nitrogen or Argon)

  • Round-bottom flask, condenser, and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry round-bottom flask, combine this compound (1.0 eq) and the copper catalyst (e.g., Cu₂O, 0.1-0.2 eq).[3][4]

  • Add the solvent (quinoline or NMP, approximately 10-20 mL per gram of the starting material).

  • Fit the flask with a condenser and purge the system with an inert gas.

  • Heat the stirred reaction mixture to a temperature between 160-225°C.[3][4] The optimal temperature will depend on the specific catalyst and solvent combination.

  • Monitor the reaction for the completion of gas evolution.

  • After cooling to room temperature, proceed with an aqueous workup. If NMP was the solvent, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. If quinoline was used, follow the acidic workup described in Protocol 1.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate 5,6,7-Trimethoxy-1H-indole.

Protocol 3: Metal-Free Decarboxylation in DMF

This method provides a milder, potentially more environmentally benign alternative to metal-catalyzed procedures.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Formic acid or Acetic acid (catalytic amount)

  • Round-bottom flask, condenser, and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.[5]

  • Add a catalytic amount of either formic acid or acetic acid.[5]

  • Heat the reaction mixture with stirring to a temperature in the range of 95-120°C.[5]

  • Monitor the progress of the reaction by TLC until all the starting material has been consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the DMF by distillation under reduced pressure.

  • Dissolve the remaining residue in an organic solvent such as ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain pure 5,6,7-Trimethoxy-1H-indole.

Visualizations

Decarboxylation_Workflow General Experimental Workflow for Decarboxylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Starting Material, Solvent, and Catalyst (if any) in a Flask start->reagents 1 inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm 2 heating Heat to Reaction Temperature with Stirring inert_atm->heating 3 monitoring Monitor Reaction Progress (e.g., CO2 evolution, TLC) heating->monitoring 4 cooling Cool to Room Temperature monitoring->cooling 5 extraction Aqueous Workup and Solvent Extraction cooling->extraction 6 drying Dry and Concentrate Organic Phase extraction->drying 7 purification Purify by Column Chromatography drying->purification 8 end Pure Product purification->end 9

Caption: General workflow for the decarboxylation of this compound.

Decarboxylation_Methods Decarboxylation Methodologies cluster_methods Decarboxylation Approaches cluster_catalysts Catalyst Types start This compound thermal Thermal (High Temperature) start->thermal catalyzed Catalytic start->catalyzed product 5,6,7-Trimethoxy-1H-indole thermal->product copper Copper-Based (e.g., Cu2O, Copper Chromite) catalyzed->copper metal_free Metal-Free (e.g., Acid Catalysis) catalyzed->metal_free copper->product metal_free->product

References

Application Notes and Protocols: Utilizing 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid in the Development of Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid as a scaffold for the synthesis and characterization of novel serotonin (5-HT) receptor ligands. This document outlines detailed protocols for ligand synthesis, radioligand binding assays, and functional cAMP assays to determine the affinity and efficacy of newly synthesized compounds.

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that modulates a wide array of physiological processes, including mood, cognition, and sleep.[1][2] The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, which are primary targets for therapeutic intervention in various psychiatric and neurological disorders.[1][2] The indole nucleus is a common structural motif in many endogenous and synthetic serotonergic ligands. This compound presents a versatile starting material for the generation of novel chemical entities with potential activity at serotonin receptors. Its methoxy groups can influence solubility and metabolic stability, while the carboxylic acid moiety provides a convenient handle for chemical modification and library synthesis.

Synthesis of Serotonin Receptor Ligands

The synthesis of potential serotonin receptor ligands from this compound typically involves the amidation of the carboxylic acid group. This can be achieved by coupling the starting material with a variety of amine-containing fragments known to interact with serotonin receptors, such as arylpiperazines, which are common pharmacophores in 5-HT receptor ligands.

General Synthetic Protocol: Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

  • Addition of Amine: To the activated carboxylic acid solution, add the desired amine (e.g., 1-(2-methoxyphenyl)piperazine) (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Pharmacological Characterization

The pharmacological profile of newly synthesized compounds should be determined through a series of in vitro assays to assess their affinity and functional activity at various serotonin receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific receptor.[3][4] This is achieved by measuring the ability of the compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[3][4]

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Illustrative Binding Affinities

Compound IDTarget ReceptorRadioligandKi (nM)
Example-001 5-HT1A[3H]-8-OH-DPAT15.2
5-HT2A[3H]-Ketanserin>1000
5-HT7[3H]-5-CT250.6
Example-002 5-HT1A[3H]-8-OH-DPAT150.3
5-HT2A[3H]-Ketanserin8.9
5-HT7[3H]-5-CT>1000

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally derived values for specific derivatives of this compound.

Functional Assays: cAMP Measurement

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. Many serotonin receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6] For instance, 5-HT1A receptors are typically coupled to Gi/o proteins, and their activation leads to a decrease in cAMP levels.[6] Conversely, 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, and their activation increases cAMP levels.

Experimental Protocol: cAMP HTRF Assay

  • Cell Culture: Culture cells stably expressing the serotonin receptor of interest in a suitable medium.

  • Cell Seeding: Seed the cells into a 384-well plate and allow them to attach overnight.

  • Compound Addition: Add varying concentrations of the test compound to the cells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7] This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.[7]

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response) and calculate the pA2 value.

Data Presentation: Illustrative Functional Activity

Compound IDTarget ReceptorAssay ModeEC50 (nM)% Max Response
Example-001 5-HT1AAgonist25.485% (Partial Agonist)
Example-002 5-HT2AAntagonistIC50 = 12.1N/A

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally derived values for specific derivatives of this compound.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gi/o, Gs, and Gq coupled serotonin receptors.

Gi_Coupled_5HT_Receptor cluster_membrane Cell Membrane Receptor 5-HT Receptor (e.g., 5-HT1A) G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP Ligand Serotonin or Agonist Ligand Ligand->Receptor ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: Gi/o-coupled serotonin receptor signaling pathway.

Gs_Coupled_5HT_Receptor cluster_membrane Cell Membrane Receptor 5-HT Receptor (e.g., 5-HT4, 5-HT6, 5-HT7) G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP Ligand Serotonin or Agonist Ligand Ligand->Receptor ATP ATP ATP->AC Response Increased Cellular Response cAMP->Response

Caption: Gs-coupled serotonin receptor signaling pathway.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing 5-HT Receptor start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand displacement assay.

cAMP_Assay_Workflow start Start seed Seed Receptor-Expressing Cells in a 384-well Plate start->seed add_compound Add Test Compound seed->add_compound incubate Incubate add_compound->incubate lyse Lyse Cells and Add Detection Reagents (HTRF) incubate->lyse read Read Plate on HTRF Reader lyse->read analyze Analyze Data (EC50/IC50) read->analyze end End analyze->end

Caption: Workflow for a cAMP HTRF functional assay.

References

Application Note and Protocol: Scale-up Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of molecules targeting diverse biological pathways, making it a valuable building block for drug discovery and development. The ability to produce this intermediate on a larger scale is crucial for advancing promising candidates through preclinical studies, which require significant quantities of material for toxicological and efficacy evaluations.

This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing kilogram quantities required for preclinical development. The synthetic strategy is based on the robust Hemetsberger-Knittel indole synthesis, followed by saponification.

Overall Synthetic Scheme

The two-step synthesis involves the formation of ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate from 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate, followed by saponification to yield the target carboxylic acid.

Overall_Synthetic_Scheme 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Indole_ester Ethyl 5,6,7-trimethoxy-1H- indole-2-carboxylate 3,4,5-Trimethoxybenzaldehyde->Indole_ester 1. NaOEt, EtOH 2. Heat (Xylene) Ethyl_azidoacetate Ethyl azidoacetate Ethyl_azidoacetate->Indole_ester Final_product 5,6,7-Trimethoxy-1H- indole-2-carboxylic acid Indole_ester->Final_product NaOH, EtOH/H2O Then HCl

Caption: Overall synthetic route for this compound.

Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials, including sodium azide (used to prepare ethyl azidoacetate in a prior step, not detailed here but assumed as a starting material) and ethyl azidoacetate itself. Ethyl azidoacetate is thermally sensitive and potentially explosive.[1][2] All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and heavy-duty gloves.[3] Special care must be taken to avoid contact of azides with heavy metals and strong acids to prevent the formation of explosive heavy metal azides and toxic hydrazoic acid.[4][5][6]

Step 1: Scale-up Synthesis of Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This step utilizes the Hemetsberger-Knittel reaction.

Step1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation NaOEt_prep Prepare Sodium Ethoxide Solution Aldehyde_sol Dissolve 3,4,5-Trimethoxybenzaldehyde in Ethanol NaOEt_prep->Aldehyde_sol Addition Slowly add Ethyl Azidoacetate to the cooled reaction mixture Aldehyde_sol->Addition Stirring Stir at 0-5 °C Addition->Stirring Solvent_exchange Solvent Exchange to Xylene Stirring->Solvent_exchange Thermolysis Heat to reflux Solvent_exchange->Thermolysis Cooling Cool the reaction mixture Thermolysis->Cooling Crystallization Induce crystallization Cooling->Crystallization Filtration Filter the solid product Crystallization->Filtration Drying Dry the product under vacuum Filtration->Drying

Caption: Workflow for the synthesis of the indole ester intermediate.

Materials and Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Vacuum filtration apparatus

  • Rotary evaporator

  • 3,4,5-Trimethoxybenzaldehyde (1.00 kg, 5.10 mol)

  • Ethyl azidoacetate (0.72 kg, 5.56 mol)

  • Anhydrous Ethanol (10 L)

  • Sodium metal (0.12 kg, 5.22 mol)

  • Xylene (8 L)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (nitrogen), carefully add sodium metal in portions to 5 L of anhydrous ethanol in the 20 L reactor, maintaining the temperature below 50 °C. Stir until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C. In a separate container, dissolve 1.00 kg of 3,4,5-trimethoxybenzaldehyde in 5 L of anhydrous ethanol.

  • Addition of Aldehyde: Slowly add the ethanolic solution of 3,4,5-trimethoxybenzaldehyde to the sodium ethoxide solution, keeping the internal temperature between 0-5 °C.

  • Addition of Ethyl Azidoacetate: Slowly add ethyl azidoacetate (0.72 kg) to the reaction mixture via an addition funnel over 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2 hours.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add 8 L of xylene to the residue.

  • Thermolysis: Heat the xylene mixture to reflux (approximately 140 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2-4 hours to induce crystallization.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold xylene, and dry under vacuum at 40-50 °C to a constant weight.

Step 2: Scale-up Saponification of Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

Step2_Workflow cluster_saponification Saponification cluster_precipitation Precipitation cluster_isolation Isolation and Purification Dissolution Dissolve Indole Ester in Ethanol/Water NaOH_add Add Sodium Hydroxide Solution Dissolution->NaOH_add Reflux Heat to reflux NaOH_add->Reflux Cooling_precip Cool the reaction mixture Reflux->Cooling_precip Acidification Acidify with HCl to precipitate the product Cooling_precip->Acidification Filtration_final Filter the solid product Acidification->Filtration_final Washing Wash with water Filtration_final->Washing Drying_final Dry the product under vacuum Washing->Drying_final

Caption: Workflow for the saponification and isolation of the final product.

Materials and Equipment:

  • 20 L jacketed glass reactor with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Vacuum filtration apparatus

  • Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (from Step 1, e.g., ~1.2 kg)

  • Ethanol (8 L)

  • Sodium Hydroxide (0.32 kg)

  • Deionized Water (4 L)

  • Concentrated Hydrochloric Acid (~1 L)

Procedure:

  • Reaction Setup: Charge the 20 L reactor with the crude ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate from the previous step, 8 L of ethanol, and 2 L of deionized water.

  • Saponification: Prepare a solution of 0.32 kg of sodium hydroxide in 2 L of deionized water and add it to the reactor. Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which will cause the product to precipitate.

  • Isolation: Stir the slurry for 1 hour at room temperature, then cool to 0-5 °C and stir for another hour. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the purified this compound under vacuum at 50-60 °C to a constant weight.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterStep 1: Indole Ester FormationStep 2: Saponification
Starting Material 3,4,5-TrimethoxybenzaldehydeEthyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Scale 1.00 kg~1.2 kg
Key Reagents Ethyl azidoacetate, NaOEtSodium Hydroxide, HCl
Solvent(s) Ethanol, XyleneEthanol, Water
Reaction Temperature 0-5 °C, then reflux (~140 °C)Reflux (~80-85 °C)
Reaction Time 4-6 hours2-4 hours
Typical Yield 75-85%90-95%
Product Purity (HPLC) >95% (crude)>98%

Table 2: Analytical Data for this compound

AnalysisSpecification
Appearance Off-white to pale yellow solid
Molecular Formula C₁₂H₁₃NO₅
Molecular Weight 251.24 g/mol
Melting Point 220-225 °C
¹H NMR Conforms to structure
Purity (HPLC) ≥98.0%

Conclusion

The described synthetic route provides a scalable and robust method for the production of this compound in quantities suitable for preclinical studies. The protocol emphasizes safety, particularly in the handling of azido compounds, and provides clear steps for reaction execution, work-up, and purification. The presented data demonstrates the feasibility of achieving high yields and purity on a kilogram scale, thus enabling the advancement of drug development programs that rely on this key intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low Yield in the Japp-Klingemann Reaction for Hydrazone Formation

  • Question: My Japp-Klingemann reaction to form the arylhydrazone intermediate is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in the Japp-Klingemann reaction can often be attributed to several factors. The reaction involves the coupling of a diazonium salt with a β-keto-ester, and its efficiency is sensitive to reaction conditions.[1][2]

    • Suboptimal pH: The pH of the reaction medium is critical. The coupling reaction is typically favored under mildly alkaline or neutral conditions to ensure the β-keto-ester is sufficiently deprotonated to act as a nucleophile, while the diazonium salt remains stable.

    • Decomposition of Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures. It is crucial to prepare the diazonium salt at low temperatures (typically 0-5 °C) and use it promptly.

    • Side Reactions: Competing reactions, such as the decomposition of the diazonium salt or self-coupling of the β-keto-ester, can reduce the yield of the desired hydrazone.

    Troubleshooting Steps:

    • Monitor and Control pH: Maintain the pH of the reaction mixture within the optimal range for your specific substrate, typically between 5 and 8.

    • Temperature Control: Keep the temperature low during the diazotization and coupling steps to minimize the decomposition of the diazonium salt.

    • Reagent Purity: Ensure the purity of the starting aniline and the β-keto-ester, as impurities can lead to undesirable side reactions.

Issue 2: Inefficient Fischer Indole Synthesis Cyclization

  • Question: The cyclization of the arylhydrazone to the indole-2-carboxylate ester via Fischer indole synthesis is giving me a poor yield. What could be the problem?

  • Answer: The Fischer indole synthesis is a powerful method for forming the indole ring, but its success is highly dependent on the choice of acid catalyst and reaction conditions.[3][4]

    • Inappropriate Acid Catalyst: The strength and type of acid catalyst are crucial. Common catalysts include protic acids like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like zinc chloride. The optimal catalyst depends on the specific substrate.

    • High Reaction Temperature: While heat is required for the cyclization, excessive temperatures can lead to degradation of the starting material and product, resulting in tar formation.

    • Substituent Effects: The electronic nature of the substituents on the arylhydrazone can influence the ease of cyclization. Electron-donating groups on the aryl ring generally facilitate the reaction.

    Troubleshooting Steps:

    • Screen Acid Catalysts: Experiment with different acid catalysts and concentrations to find the optimal conditions for your substrate.

    • Optimize Temperature and Reaction Time: Systematically vary the reaction temperature and time to maximize the yield of the desired indole while minimizing decomposition.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Issue 3: Incomplete Saponification of the Indole-2-carboxylate Ester

  • Question: I am having difficulty achieving complete hydrolysis of the methyl or ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate to the corresponding carboxylic acid. What are the key parameters to consider?

  • Answer: Saponification, the hydrolysis of an ester using a base, is a common final step. Incomplete hydrolysis can be due to insufficient base, short reaction time, or low temperature.[5]

    • Insufficient Base: A stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, is typically required to drive the reaction to completion.

    • Reaction Time and Temperature: The rate of hydrolysis is dependent on both temperature and time. Some hindered esters may require prolonged heating to achieve complete conversion.

    • Solvent System: The choice of solvent is important to ensure the solubility of both the ester and the base. A mixture of an alcohol (like methanol or ethanol) and water is commonly used.

    Troubleshooting Steps:

    • Increase Base Equivalents: Use a larger excess of the base to ensure complete reaction.

    • Increase Temperature and/or Reaction Time: Monitor the reaction by TLC or LC-MS and continue heating until the starting material is fully consumed.

    • Optimize Solvent Composition: Adjust the ratio of alcohol to water to improve the solubility of the reactants. A study reported a maximum yield of 85% for the saponification to produce this compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. However, literature reports suggest that good yields for individual steps are achievable. For instance, using a Hemetsberger-Knittel methodology, the cyclization to produce methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate has been reported with a yield as high as 96%.[5] The subsequent saponification to the final carboxylic acid has been achieved with a maximum yield of 85%.[5] Combining these steps, a high overall yield is theoretically possible with careful optimization.

Q2: Are there alternative synthetic routes to consider for this molecule?

A2: Yes, besides the Japp-Klingemann/Fischer indole synthesis, other methods can be employed. The Hemetsberger-Knittel synthesis is a notable alternative for the preparation of indole-2-carboxylates.[5] This method involves the reaction of an α-azido-α,β-unsaturated ester with a trialkoxybenzaldehyde, followed by a thermal or photochemical cyclization. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring.

Q3: How can I purify the final this compound product?

A3: The final product is a solid and can typically be purified by recrystallization.[5] Common solvents for recrystallization include methanol, ethanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the impurity profile. It is important to ensure the product is fully dried to remove any residual solvent. The purity can be assessed by techniques such as melting point determination, NMR spectroscopy, and HPLC.

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. They should be prepared and used in solution at low temperatures and not stored.

  • Strong Acids and Bases: Concentrated acids (e.g., sulfuric acid, PPA) and bases (e.g., NaOH, KOH) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: Many of the solvents used are flammable and may be toxic. All manipulations should be performed in a well-ventilated fume hood.

Data Presentation

Table 1: Reported Yields for Key Synthesis Steps

StepSynthetic MethodReported YieldReference
Cyclization to methyl 5,6,7-trimethoxy-1H-indole-2-carboxylateHemetsberger-Knittel96%[5]
Saponification to this compoundBase-catalyzed hydrolysis85%[5]

Experimental Protocols

Protocol 1: Synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate via Hemetsberger-Knittel Cyclization

This protocol is adapted from literature procedures.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting vinyl azide precursor in xylenes.

  • Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from warm methanol to yield methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.

Protocol 2: Saponification of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This protocol is based on established saponification methods.[5]

  • Reaction Setup: Dissolve the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and water in a round-bottom flask.

  • Hydrolysis: Add a stoichiometric excess of sodium hydroxide pellets. Heat the mixture to reflux and monitor the reaction by TLC until all the starting material has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify with a suitable acid (e.g., 1 M HCl) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Saponification cluster_final Final Product 3,4,5-Trimethoxyaniline 3,4,5-Trimethoxyaniline Diazotization Diazotization 3,4,5-Trimethoxyaniline->Diazotization Beta-keto-ester Beta-keto-ester Azo_Coupling Azo Coupling Beta-keto-ester->Azo_Coupling Diazotization->Azo_Coupling Diazonium Salt Hydrazone_Formation Arylhydrazone Intermediate Azo_Coupling->Hydrazone_Formation Cyclization Cyclization Hydrazone_Formation->Cyclization Acid Catalyst, Heat Indole_Ester 5,6,7-Trimethoxy-1H-indole- 2-carboxylate Ester Cyclization->Indole_Ester Hydrolysis Hydrolysis Indole_Ester->Hydrolysis Base, Heat Final_Product 5,6,7-Trimethoxy-1H-indole- 2-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_japp Japp-Klingemann Issues cluster_fischer Fischer Indole Issues cluster_saponification Saponification Issues Low_Yield Low Yield Observed Japp_Klingemann Low Yield in Japp-Klingemann? Low_Yield->Japp_Klingemann pH_Check Check/Adjust pH Japp_Klingemann->pH_Check Yes Fischer_Indole Low Yield in Fischer Cyclization? Japp_Klingemann->Fischer_Indole No Temp_Control_Japp Ensure Low Temp. pH_Check->Temp_Control_Japp Improved_Yield Improved Yield Temp_Control_Japp->Improved_Yield Catalyst_Screen Screen Acid Catalysts Fischer_Indole->Catalyst_Screen Yes Saponification Incomplete Saponification? Fischer_Indole->Saponification No Temp_Control_Fischer Optimize Temp./Time Catalyst_Screen->Temp_Control_Fischer Temp_Control_Fischer->Improved_Yield Base_Increase Increase Base Eq. Saponification->Base_Increase Yes Time_Temp_Increase Increase Time/Temp. Base_Increase->Time_Temp_Increase Time_Temp_Increase->Improved_Yield

Caption: Troubleshooting decision tree for yield improvement.

References

Technical Support Center: Purification of Crude 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.

Troubleshooting Guides and FAQs

Q1: My crude product is a dark, oily residue instead of a solid. What could be the cause and how can I resolve this?

A1: The appearance of a dark oil suggests the presence of impurities or residual solvent. Discoloration can arise from byproducts formed during the synthesis, particularly if the reaction was overheated, or from degradation of the indole ring.

Troubleshooting Steps:

  • Residual Solvent: Ensure all solvents from the reaction workup (e.g., ethyl acetate, THF) have been thoroughly removed under reduced pressure.

  • Charcoal Treatment: If the color persists after solvent removal, consider dissolving the crude material in a suitable solvent (e.g., methanol) and treating it with a small amount of activated charcoal. Heat the suspension briefly, then filter through celite to remove the charcoal and colored impurities.[1]

  • Acid-Base Extraction: An acid-base extraction can be effective at removing neutral, non-acidic impurities that may contribute to the oily consistency. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the purified product.[1]

Q2: After acidification of the basic solution, I see very little or no precipitate of my product. What are the possible reasons for this low yield?

A2: Low recovery after precipitation can be due to several factors, from incomplete reaction to issues with the precipitation process itself.

Troubleshooting Steps:

  • Incomplete Saponification: The hydrolysis of the parent ester (methyl or ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate) may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester before proceeding with the workup. A reported TLC system for a similar synthesis is a 5:4:1 mixture of toluene, ethyl formate, and formic acid.[2]

  • Insufficient Acidification: The pH of the solution must be sufficiently acidic to fully protonate the carboxylate and induce precipitation. The pKa of similar indole-2-carboxylic acids can be around 3.5-4.0. It is recommended to adjust the pH to 2-3 using 1M HCl, verifying with a pH meter or pH paper.[1][2]

  • Product Solubility: While this compound is generally insoluble in water, its solubility can increase at warmer temperatures.[3] Ensure the acidified solution is thoroughly chilled in an ice bath to maximize precipitation.

  • Mechanical Losses: Be mindful of material loss during transfers. Use a rubber policeman to scrape the walls of the flask and use a minimal amount of cold solvent for rinsing.[1]

Q3: My TLC or HPLC analysis of the purified product shows multiple spots/peaks. What are the likely impurities and how can I remove them?

A3: The most common impurity is likely the unreacted starting ester (methyl or ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate). Other possibilities include byproducts from the indole synthesis if the starting ester was not pure.

Troubleshooting & Purification Options:

  • Recrystallization: This is often the most effective method for removing closely related impurities. The ideal solvent is one in which the product is highly soluble when hot and poorly soluble when cold. Based on solubility data, methanol or ethanol/water mixtures are good starting points to screen for a suitable recrystallization solvent.[1][3]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a viable option. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane is a common starting point. To prevent streaking of the carboxylic acid on the column, it is highly recommended to add a small amount (0.5-1%) of acetic or formic acid to the eluent.[1]

  • Acid-Base Extraction: As mentioned previously, this technique is excellent for separating the acidic product from neutral impurities like the starting ester.

Q4: I am struggling to find a suitable recrystallization solvent. Can you provide a systematic approach?

A4: Finding the right solvent is key to successful recrystallization. Here is a general screening protocol:

  • Place a small amount of your crude solid (10-20 mg) into several test tubes.

  • To each tube, add a small volume (0.5 mL) of a different test solvent. Good candidates to test for this compound based on its polarity and functional groups include: methanol, ethanol, water, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.[1][4]

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble, gently heat the mixture while stirring. An ideal solvent will fully dissolve the compound at an elevated temperature.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath.

  • A successful recrystallization will result in the formation of well-defined crystals. If the product "oils out," consider using a solvent mixture or a different solvent.[1]

Quantitative Data Summary

The available literature provides limited quantitative data on the purification of this compound. The primary data point found is the yield from the saponification step.

Purification StepParameterValueReference
Saponification & PrecipitationMaximum Yield85%[2]
PurityNot specified--

Experimental Protocols

Acid-Base Extraction for Removal of Neutral Impurities

This protocol is designed to separate the acidic product from non-acidic impurities, such as the starting ester.

  • Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The desired product will be in the aqueous (bottom) layer as its sodium salt.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer one more time with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.

  • The organic layer, containing neutral impurities, can be discarded.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 1M HCl dropwise while stirring until the pH of the solution is between 2 and 3.

  • A precipitate of the pure carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Recrystallization Protocol

This is a general guideline for purification by recrystallization. The optimal solvent system should be determined experimentally using the screening protocol described in Q4.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent (e.g., methanol or an ethanol/water mixture) required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

This method is suitable for separating the target compound from impurities with different polarities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane with a small amount of methanol). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 99:1 dichloromethane:acetic acid). Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol, with 0.5-1% acetic acid maintained throughout to ensure the carboxylic acid remains protonated.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the fractions using TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Decision_Tree start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes main_impurity What is the main impurity? is_pure->main_impurity No neutral_imp Neutral Impurity (e.g., Starting Ester) main_impurity->neutral_imp Non-polar/ Neutral polar_imp Polar/Acidic Impurities main_impurity->polar_imp Polar/ Similar Polarity acid_base Acid-Base Extraction neutral_imp->acid_base recrystallize Recrystallization polar_imp->recrystallize acid_base->is_pure Precipitate & Check Purity recrystallize->is_pure Check Purity column_chrom Column Chromatography recrystallize->column_chrom Still Impure column_chrom->is_pure Combine Fractions & Check Purity Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_impure Impurity Troubleshooting cluster_oily Oily Product Troubleshooting start Start Purification issue Problem Encountered? start->issue low_yield Low Yield/ No Precipitate issue->low_yield Yes impure_product Product Impure (TLC/HPLC) issue->impure_product oily_product Oily/Dark Product issue->oily_product success Successful Purification issue->success No check_ph Check pH (Adjust to 2-3) low_yield->check_ph recrystallize Recrystallize impure_product->recrystallize remove_solvent Ensure Solvent is Removed oily_product->remove_solvent check_reaction Verify Reaction Completion (TLC) check_ph->check_reaction chill Chill Solution Thoroughly check_reaction->chill chill->start Retry Precipitation column Column Chromatography recrystallize->column If still impure column->success charcoal Charcoal Treatment charcoal->success remove_solvent->charcoal

References

Technical Support Center: Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic methodology.

Method 1: Hemetsberger-Knittel Indole Synthesis

This route involves the synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate from 3,4,5-trimethoxybenzaldehyde and an azidoacetate, followed by saponification.

Question: My 1H-NMR spectrum of the intermediate, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, shows extra, unexpected signals. Have I synthesized an incorrect isomer?

Answer: This is a common observation in the synthesis of this particular indole ester. Due to the symmetrical nature of the 3,4,5-trimethoxyphenyl ring of the starting material, the formation of a constitutional isomer is unlikely. The extra signals in the 1H-NMR spectrum are often attributed to the spatial interaction between the hydrogen atom on the indole nitrogen (N-H) and the methoxy groups at the 5 and 7 positions.[1] This can lead to the presence of conformational isomers (rotamers) that are slowly interconverting on the NMR timescale, resulting in a more complex spectrum than expected.

Troubleshooting Steps:

  • Variable Temperature NMR: Run the 1H-NMR experiment at a higher temperature (e.g., 50-80 °C). If the extra signals coalesce into a single set of sharp peaks, this is strong evidence for the presence of conformational isomers.

  • N-Methylation: As a chemical confirmation, a small sample of the product can be N-methylated. The resulting methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate should exhibit a clean 1H-NMR spectrum with the disappearance of the extra peaks, as the N-H proton is replaced by a methyl group, eliminating the source of the conformational isomerism.[1]

  • 2D-NMR Spectroscopy: Techniques such as COSY and HSQC can help confirm the connectivity of the molecule and ensure that the signals correspond to the desired product, despite the conformational complexity.

Question: The yield of my saponification reaction to the final carboxylic acid is low, and I have difficulty precipitating the product.

Answer: Low yields in the saponification of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate can be due to incomplete reaction or issues with the work-up procedure. The product, this compound, is amphoteric and its solubility is highly dependent on pH.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the progress of the saponification reaction by Thin Layer Chromatography (TLC) until the starting ester has been completely consumed. A suggested TLC system is a 5:4:1 mixture of toluene, ethyl formate, and formic acid.[1]

  • Careful Acidification: After the reaction is complete and the organic solvent has been removed, the aqueous solution of the carboxylate salt must be carefully acidified to precipitate the product. Add a strong acid, such as 1 M HCl, dropwise with vigorous stirring. Monitor the pH of the solution; the product should precipitate as the solution becomes acidic (typically around pH 2-3).[1] Adding the acid too quickly can lead to the formation of fine, difficult-to-filter particles.

  • Extraction of the Product: If the product does not precipitate cleanly, it may be necessary to extract it from the acidified aqueous solution with an organic solvent like ethyl acetate. The combined organic extracts can then be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the product.

Method 2: Japp-Klingemann Reaction and Fischer Indole Synthesis

This route typically starts with the diazotization of 3,4,5-trimethoxyaniline, followed by a Japp-Klingemann reaction with a β-ketoester (like ethyl pyruvate) to form a hydrazone. This hydrazone is then cyclized via the Fischer indole synthesis.

Question: During the Fischer indole cyclization of the 3,4,5-trimethoxyphenylhydrazone of pyruvic acid using a strong acid catalyst like HCl, I've isolated a chlorinated byproduct in addition to my desired product. What is this byproduct and how can I avoid it?

Answer: This is a known "abnormal" Fischer indole synthesis that can occur with methoxy-substituted phenylhydrazones. The strong acid catalyst (e.g., HCl) can lead to the substitution of a methoxy group with a chloride ion during the cyclization process. In the case of a 3,4,5-trimethoxyphenylhydrazone, this could potentially lead to a chloro-dimethoxy-indole-2-carboxylic acid derivative. For example, with 2-methoxyphenylhydrazone, the formation of 6-chloroindole-2-carboxylate has been observed as a major byproduct when using HCl in ethanol.[2]

Troubleshooting Steps:

  • Change of Acid Catalyst: To avoid this chlorination, use a non-halide acid catalyst for the Fischer indole synthesis. Polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are common alternatives.[3]

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Harsher conditions (higher temperatures and longer reaction times) are more likely to promote side reactions. Monitor the reaction progress by TLC to determine the optimal endpoint.

  • Purification: If the chlorinated byproduct is formed, careful column chromatography is typically required for its separation from the desired product.

Question: The Japp-Klingemann reaction is giving me a complex mixture of products and low yields of the desired hydrazone.

Answer: The Japp-Klingemann reaction can be sensitive to reaction conditions, especially with electron-rich anilines like 3,4,5-trimethoxyaniline.

Troubleshooting Steps:

  • pH Control: The pH of the reaction mixture is critical. The coupling of the diazonium salt to the β-ketoester is typically carried out under mildly basic or neutral conditions. If the pH is too low, the concentration of the enolate of the β-ketoester will be too low for an efficient reaction. If the pH is too high, the diazonium salt can decompose.

  • Temperature Control: The diazotization of the aniline should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent coupling reaction should also be performed at a controlled temperature.

  • Stable Azo Compound Formation: In some cases, a stable azo compound can be formed instead of the desired hydrazone.[4] Adjusting the pH and temperature can help to promote the conversion of the azo intermediate to the hydrazone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are the Hemetsberger-Knittel indole synthesis and the Japp-Klingemann reaction followed by the Fischer indole synthesis. The Hemetsberger-Knittel route starts with 3,4,5-trimethoxybenzaldehyde and an azidoacetate to form the indole-2-carboxylate ester, which is then hydrolyzed to the carboxylic acid.[1] The Japp-Klingemann/Fischer indole approach involves the formation of a hydrazone from 3,4,5-trimethoxyaniline and a pyruvate derivative, which is then cyclized under acidic conditions.[3][5]

Q2: What are the key starting materials for these synthetic routes?

A2: For the Hemetsberger-Knittel synthesis, the key starting materials are 3,4,5-trimethoxybenzaldehyde and an α-azidoacetate (e.g., ethyl azidoacetate). For the Japp-Klingemann/Fischer indole synthesis, the primary starting materials are 3,4,5-trimethoxyaniline and a pyruvate derivative (e.g., pyruvic acid or an ester thereof).

Q3: Are there any particular safety precautions I should take during this synthesis?

A3: Yes. The Hemetsberger-Knittel synthesis involves the use of sodium azide and the formation of organic azides, which are potentially explosive. All reactions involving azides should be conducted with appropriate safety measures, including the use of a blast shield and avoiding the use of metal spatulas or ground glass joints that could cause friction. The Fischer indole synthesis often employs strong acids and high temperatures, requiring careful handling and appropriate personal protective equipment.

Q4: How can I purify the final product, this compound?

A4: The final product can often be purified by recrystallization. If significant impurities are present, column chromatography on silica gel may be necessary. The choice of solvent for recrystallization and chromatography will depend on the nature of the impurities.

Data Presentation

Table 1: Summary of Potential Byproducts and Troubleshooting Strategies

Synthetic StepPotential Byproduct/IssueProbable CauseRecommended Troubleshooting Action
Hemetsberger-Knittel Synthesis Complex 1H-NMR of indole esterPresence of conformational isomers due to N-H and methoxy group interactions.[1]Perform variable temperature NMR; N-methylation for confirmation.
Saponification Low yield of carboxylic acidIncomplete reaction or improper work-up (pH control).Monitor reaction by TLC; careful, dropwise acidification to pH 2-3 for precipitation.[1]
Japp-Klingemann Reaction Low yield of hydrazone, complex mixtureIncorrect pH, unstable diazonium salt, formation of stable azo-compound.[4]Maintain low temperature for diazotization; control pH during coupling.
Fischer Indole Synthesis Chlorinated indole byproductUse of HCl as a catalyst with a methoxy-substituted phenylhydrazone.[2]Use a non-halide acid catalyst (e.g., PPA, ZnCl₂, BF₃).[3]
Fischer Indole Synthesis Tar/polymeric material formationHigh reaction temperature or prolonged reaction time with an electron-rich system.Optimize reaction temperature and time; monitor by TLC.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate via Hemetsberger-Knittel Synthesis

This protocol is adapted from a literature procedure.[1]

  • Synthesis of Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate: To a solution of 3,4,5-trimethoxybenzaldehyde and methyl azidoacetate in a suitable solvent (e.g., methanol), add a base (e.g., sodium methoxide) at a low temperature (e.g., 0 °C). Stir the reaction mixture until the starting aldehyde is consumed (monitor by TLC). Work up the reaction by quenching with a weak acid and extracting the product with an organic solvent. Purify the product by recrystallization or column chromatography.

  • Cyclization to Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate: Dissolve the azidoacrylate from the previous step in a high-boiling solvent such as xylene. Heat the solution to reflux to induce thermal cyclization. The reaction proceeds with the evolution of nitrogen gas. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol.[1]

Protocol 2: Saponification to this compound

This protocol is adapted from a literature procedure.[1]

  • Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and an aqueous solution of a strong base (e.g., 1 M NaOH).

  • Heat the mixture at reflux and monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • With vigorous stirring, add 1 M HCl dropwise to the solution until the pH reaches approximately 2. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Hemetsberger_Knittel_Synthesis cluster_start Starting Materials 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Aldol Condensation Aldol Condensation 3,4,5-Trimethoxybenzaldehyde->Aldol Condensation Methyl Azidoacetate Methyl Azidoacetate Methyl Azidoacetate->Aldol Condensation Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate Aldol Condensation->Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate Base Thermal Cyclization Thermal Cyclization Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate->Thermal Cyclization Heat (Xylene) Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate Thermal Cyclization->Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate - N2 Saponification Saponification Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate->Saponification 1. NaOH, MeOH/H2O 2. H+ Final Product This compound Saponification->Final Product

Caption: Synthetic workflow for this compound via the Hemetsberger-Knittel pathway.

Fischer_Indole_Byproduct Hydrazone 3,4,5-Trimethoxyphenylhydrazone of Pyruvic Acid Fischer Cyclization Fischer Cyclization Hydrazone->Fischer Cyclization Desired Product 5,6,7-Trimethoxy-1H-indole- 2-carboxylic acid Fischer Cyclization->Desired Product PPA or ZnCl2 Byproduct Chlorinated Indole Byproduct Fischer Cyclization->Byproduct HCl

Caption: Formation of a chlorinated byproduct in the Fischer indole synthesis when using HCl as a catalyst.

Troubleshooting_Workflow Start Synthesis Issue Encountered Identify_Step Identify the Synthetic Step (e.g., Fischer Indole, Saponification) Start->Identify_Step Consult_Guide Consult the Relevant Troubleshooting Guide Identify_Step->Consult_Guide Potential_Cause Potential Cause Identified? Consult_Guide->Potential_Cause Implement_Solution Implement Recommended Troubleshooting Action Potential_Cause->Implement_Solution Yes Contact_Support Seek Further Technical Support Potential_Cause->Contact_Support No Analyze_Results Analyze Results (e.g., NMR, TLC, Yield) Implement_Solution->Analyze_Results Issue_Resolved Issue Resolved? Analyze_Results->Issue_Resolved Issue_Resolved->Identify_Step No End Continue Synthesis Issue_Resolved->End Yes

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Troubleshooting low yield in Hemetsberger-Knittel indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Hemetsberger-Knittel indole synthesis, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Hemetsberger-Knittel indole synthesis?

The Hemetsberger-Knittel indole synthesis is a chemical reaction that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to produce an indole-2-carboxylic ester.[1][2] This reaction is a useful method for constructing the indole nucleus, a common scaffold in pharmaceuticals and natural products.[3]

Q2: What is the proposed mechanism of the reaction?

While the exact mechanism is not fully elucidated, it is believed to proceed through the formation of a vinyl nitrene intermediate upon thermal decomposition of the azide.[1][4] This nitrene can then undergo cyclization onto the aromatic ring, followed by a[5][6]-hydride shift to yield the final indole product. Azirine intermediates have also been isolated and are considered part of the reaction pathway.[1]

Q3: What are the main challenges associated with this synthesis?

The primary challenges are often related to the stability of the starting materials and the harsh reaction conditions. The 3-aryl-2-azido-propenoic ester precursors can be unstable, and the high temperatures required for the thermal decomposition can sometimes lead to side reactions and decomposition, resulting in lower yields.[1]

Q4: Are there alternative methods to improve the yield and reaction time?

Yes, modern techniques such as microwave-assisted synthesis and continuous flow chemistry have been shown to significantly improve yields and drastically reduce reaction times compared to conventional heating methods.[7][8][9] Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer side products.[7][9] Flow chemistry offers precise control over reaction parameters and can enhance safety when working with potentially explosive azide compounds.[10]

Troubleshooting Guide: Low Yield

Low yields in the Hemetsberger-Knittel synthesis can arise from several factors, from the quality of the starting materials to the reaction conditions. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Low yield or no formation of the 3-aryl-2-azido-propenoic ester precursor.
Potential Cause Suggested Solution
Decomposition of alkyl azidoacetate Alkyl azidoacetates can be unstable in the presence of a strong base during the Knoevenagel condensation.[4] Consider using milder basic conditions or adding the base slowly at low temperatures.
Side reactions during condensation The formation of by-products can occur. Using a sacrificial electrophile like ethyl trifluoroacetate has been shown to significantly increase the yield of the desired α-azido-β-arylacrylate.[6]
Impure starting materials Ensure the aromatic aldehyde and alkyl azidoacetate are pure. Impurities can interfere with the condensation reaction.
Problem 2: Low yield of the final indole-2-carboxylic ester during thermolysis.
Potential Cause Suggested Solution
Decomposition of the azido ester The 3-aryl-2-azido-propenoic ester is thermally sensitive. Consider if the thermolysis temperature is too high or the reaction time too long, leading to degradation.
Formation of side products The intermediate nitrene can undergo undesired side reactions. Optimizing the reaction temperature and solvent can favor the desired intramolecular cyclization.
Incomplete reaction If the reaction has not gone to completion, consider increasing the reaction time or temperature cautiously. Monitoring the reaction by TLC or LC-MS is recommended.
Purification losses The product may be lost during workup and purification. Review the extraction and chromatography procedures to minimize losses.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the yield of the Hemetsberger-Knittel synthesis. The following table summarizes a comparison of different heating methods and their effect on reaction time and yield for the synthesis of various indole-2-carboxylates.

Heating MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional (Oil Bath)XyleneReflux (~140)4 h53-79[9]
MicrowaveToluene20010 min>99 (conversion)[9]
Microwaven-Hexane20010 min>99 (conversion)[9]
MicrowaveVarious100-15010 minLower conversion[9]
Flow ChemistryToluene22030 sHigh-yielding[10]

Experimental Protocols

General Procedure for Microwave-Assisted Hemetsberger-Knittel Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the 3-aryl-2-azido-propenoic ester: The synthesis of the o-azidocinnamate precursor is typically achieved through a Knoevenagel condensation of the corresponding aromatic aldehyde with an alkyl 2-azidoacetate in the presence of a base like sodium methoxide.[9]

  • Microwave-assisted cyclization:

    • A solution of the 3-aryl-2-azido-propenoic ester (e.g., 0.5 M in a suitable solvent like toluene or n-hexane) is placed in a microwave reactor vessel.[9]

    • The reaction mixture is irradiated at a set temperature (e.g., 200 °C) and power (e.g., 200 W) for a short duration (e.g., 10 minutes).[9] The pressure should be monitored and kept within the safe limits of the instrument.

    • After the reaction is complete, the mixture is cooled to room temperature.

  • Workup and Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel, to yield the pure indole-2-carboxylic ester.[11] In some cases, crystallization from a suitable solvent system can be employed for purification.[11]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in Hemetsberger-Knittel Synthesis check_precursor Check yield and purity of 3-aryl-2-azido-propenoic ester start->check_precursor precursor_ok Precursor synthesis is successful check_precursor->precursor_ok High yield & purity precursor_low Low yield or impure precursor check_precursor->precursor_low Low yield / Impure thermolysis_issue Investigate Thermolysis Step precursor_ok->thermolysis_issue troubleshoot_precursor Troubleshoot Knoevenagel Condensation: - Milder base - Lower temperature - Use sacrificial electrophile precursor_low->troubleshoot_precursor troubleshoot_precursor->check_precursor check_conditions Review reaction conditions: - Temperature too high/low? - Reaction time optimal? thermolysis_issue->check_conditions optimize_conditions Optimize thermolysis: - Vary temperature and time - Change solvent check_conditions->optimize_conditions consider_alternatives Consider alternative heating: - Microwave synthesis - Flow chemistry optimize_conditions->consider_alternatives check_purification Review workup and purification to minimize product loss consider_alternatives->check_purification end Improved Yield check_purification->end

Caption: A decision-making workflow for troubleshooting low yields.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3-Aryl-2-azido- propenoic ester B Vinyl Nitrene Intermediate A->B Heat (Δ) - N2 C Indole-2-carboxylic ester B->C Cyclization & [1,5]-H shift D Azirine Intermediate B->D Equilibrium E Decomposition Products B->E Degradation D->C Rearrangement

Caption: The main reaction pathway and potential side reactions.

References

Solubility issues of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, focusing on common solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in common organic solvents?

A1: Based on available data, this compound exhibits a varied solubility profile. It is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water[1].

Q2: How do the functional groups of this compound influence its solubility?

A2: The solubility of this molecule is governed by a combination of its functional groups:

  • Indole Ring: The indole nucleus is a large, relatively non-polar aromatic structure, which contributes to its solubility in less polar organic solvents.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of hydrogen bonding. Its presence can enhance solubility in polar protic solvents. In basic solutions, it can deprotonate to form a carboxylate salt, which significantly increases aqueous solubility.

  • Trimethoxy Groups (-OCH₃): The three methoxy groups are moderately polar and can participate in hydrogen bonding as acceptors. They can slightly increase solubility in polar solvents.

Q3: Are there any predicted or estimated quantitative solubility data available?

Data Presentation

Table 1: Qualitative and Estimated Solubility of this compound

SolventTypeQualitative SolubilityEstimated Quantitative Solubility Range
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble[1]> 50 mg/mL
Dimethyl Sulfoxide (DMSO)Polar AproticExpected to be Very Soluble> 50 mg/mL
MethanolPolar ProticSoluble[1]10 - 30 mg/mL
EthanolPolar ProticLikely Soluble5 - 20 mg/mL
Glacial Acetic AcidPolar ProticSparingly Soluble[1]1 - 5 mg/mL
ChloroformNon-polarVery Slightly Soluble[1]< 1 mg/mL
WaterPolar ProticPractically Insoluble[1]< 0.1 mg/mL

Disclaimer: Estimated quantitative solubility values are based on the qualitative data and solubility of structurally related compounds. Actual values may vary.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen organic solvent.

  • Possible Cause: The solvent may not be appropriate for the compound's polarity.

  • Troubleshooting Steps:

    • Consult the Solubility Table: Refer to Table 1 to ensure you are using a solvent in which the compound is expected to be soluble. For this compound, polar aprotic solvents like DMF and DMSO are the best initial choices for high concentrations.

    • Increase Polarity: If using a less polar solvent, try a more polar one. For instance, if solubility is low in ethanol, switch to methanol or DMF.

    • Use a Co-solvent: A mixture of solvents can sometimes be effective. For example, adding a small amount of DMSO or DMF to a less effective solvent might improve dissolution.

Issue 2: The compound precipitates out of solution, especially when preparing a stock solution.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in that specific solvent. The crystalline nature of the compound may also hinder dissolution.

  • Troubleshooting Steps:

    • Gentle Heating: Gently warm the solution in a water bath. This can increase the solubility of many organic compounds. Be cautious and ensure the compound is stable at elevated temperatures.

    • Sonication: Use an ultrasonic bath to break down any aggregates and enhance the interaction between the solvent and the compound.

    • Prepare a More Dilute Solution: If a high concentration is not critical, try preparing a more dilute stock solution.

    • pH Adjustment (for aqueous or protic solutions): For indole carboxylic acids, increasing the pH by adding a base (e.g., NaOH or triethylamine) can deprotonate the carboxylic acid, forming a much more soluble salt. This is particularly useful when preparing aqueous buffers.

Issue 3: The solution is cloudy or contains suspended particles even after vigorous mixing.

  • Possible Cause: The compound may be in a less soluble polymorphic form, or there may be insoluble impurities.

  • Troubleshooting Steps:

    • Filtration: If you suspect insoluble impurities, you can filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter.

    • Check Purity: If possible, verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add Solvent: Add a portion of the desired solvent (e.g., DMSO) to the vial.

  • Facilitate Dissolution:

    • Vortex the mixture for 1-2 minutes.

    • If the compound has not fully dissolved, sonicate the vial for 5-10 minutes.

    • If necessary, gently warm the vial in a water bath (not exceeding 40-50°C) with intermittent vortexing.

  • Bring to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.

  • Storage: Store the stock solution as recommended for the compound's stability, often at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the solvent.

Protocol 2: General Procedure for Qualitative Solubility Determination

  • Sample Preparation: Add approximately 1-2 mg of this compound to a small, clear glass vial.

  • Solvent Addition: Add the test solvent dropwise (e.g., 100 µL at a time) to the vial.

  • Observation and Mixing: After each addition, vortex or shake the vial vigorously for at least 30 seconds and visually inspect for dissolution.

  • Classification:

    • Very Soluble: Dissolves quickly in a small amount of solvent.

    • Soluble: Dissolves completely after the addition of a moderate amount of solvent.

    • Sparingly Soluble: Only a small portion dissolves.

    • Insoluble: No visible dissolution.

  • Record Results: Record the approximate volume of solvent required to dissolve the compound, or if it remained insoluble.

Visualizations

experimental_workflow start Start: Weigh Compound add_solvent Add Portion of Organic Solvent start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate Sonicate for 5-10 minutes check_dissolution->sonicate No final_volume Add Solvent to Final Volume check_dissolution->final_volume Yes heat Gently Warm (optional) sonicate->heat heat->vortex store Store Solution Appropriately final_volume->store

Caption: Workflow for preparing a stock solution.

troubleshooting_logic start Issue: Compound Not Dissolving check_solvent Is the solvent appropriate? (e.g., DMF, DMSO) start->check_solvent use_stronger_solvent Switch to a more polar aprotic solvent check_solvent->use_stronger_solvent No increase_energy Apply energy to aid dissolution check_solvent->increase_energy Yes success Solution Prepared use_stronger_solvent->success sonicate Sonication increase_energy->sonicate heat Gentle Heating increase_energy->heat check_concentration Is the concentration too high? sonicate->check_concentration heat->check_concentration dilute Prepare a more dilute solution check_concentration->dilute Yes ph_adjustment Consider pH adjustment (for protic solvents) check_concentration->ph_adjustment No dilute->success ph_adjustment->success

Caption: Troubleshooting logic for solubility issues.

References

Optimizing reaction conditions for 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used method involves the Hemetsberger-Knittel methodology to synthesize the corresponding ester, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, which is then hydrolyzed to the carboxylic acid.[1] This two-step process generally provides good yields.

Q2: What are the key starting materials for this synthesis?

A2: The synthesis typically starts with the creation of an ethyl azidoacetate from ethyl bromoacetate and sodium azide. This is followed by an aldol condensation with 3,4,5-trimethoxybenzaldehyde to produce a vinyl azide intermediate.[1]

Q3: What are some common solvents used in the synthesis of the intermediate ester?

A3: For the initial SN2 reaction to form ethyl azidoacetate, polar aprotic solvents like THF are favored over polar protic solvents such as MeOH to achieve higher yields.[1] The subsequent ring closure of the vinyl azide is often performed in xylenes under reflux.[1]

Q4: How can I monitor the progress of the saponification reaction?

A4: The completion of the saponification of the methyl ester to the carboxylic acid can be monitored using Thin Layer Chromatography (TLC). A reported solvent system for TLC is a 5:4:1 ratio of toluene, ethyl formate, and formic acid.[1] Alternatively, a small sample can be worked up with 1 M HCl and ethyl acetate to check for the presence of the starting ester.[1]

Q5: What are the expected yields for the synthesis steps?

A5: The synthesis of the intermediate, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, via the Hemetsberger-Knittel methodology can achieve yields as high as 96%.[1] The subsequent saponification to this compound has been reported with a maximum yield of 85%.[1]

Troubleshooting Guide

Low Yield

Q1: My overall yield for the synthesis of this compound is significantly lower than reported values. What are the potential causes?

A1: Low yields can arise from several factors throughout the multi-step synthesis. Consider the following troubleshooting steps:

  • Suboptimal Reaction Conditions in Ester Synthesis: The initial formation of the indole ester is sensitive to reaction conditions. Ensure that the ring closure of the vinyl azide is performed under sufficient reflux in xylenes to drive the reaction to completion.[1]

  • Incomplete Saponification: The hydrolysis of the methyl ester to the carboxylic acid may be incomplete. Ensure you are using an adequate amount of a suitable base (e.g., NaOH or KOH) and allow for sufficient reaction time. Monitor the reaction progress by TLC until the ester starting material is no longer visible.[2]

  • Purity of Starting Materials: Impurities in the initial reactants, such as the 3,4,5-trimethoxybenzaldehyde or ethyl azidoacetate, can lead to side reactions and a reduction in the yield of the desired product.[3]

  • Degradation of the Indole Ring: The indole nucleus can be sensitive to harsh basic conditions, especially at elevated temperatures during saponification.[2] Consider using milder conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature, to avoid degradation.[2]

Impurity Formation

Q2: I am observing significant impurities in my final product. What are the likely side products and how can I avoid them?

A2: Impurity formation can occur at various stages. Here are some common issues and their solutions:

  • Presence of Isomers: In some indole syntheses, the formation of isomers is possible. While the symmetry of the 3,4,5-trimethoxyphenyl ring in this specific synthesis should prevent regioisomer formation, it is good practice to confirm the structure of your product using NMR spectroscopy.[1] If unexpected signals are observed, further purification by chromatography may be necessary.

  • Incomplete Hydrolysis of the Ester: A common impurity is the unreacted methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. This is typically less polar than the desired carboxylic acid and will have a higher Rf value on a TLC plate.[4] To address this, prolong the hydrolysis reaction time or increase the concentration of the base.[2]

  • Side Products from Starting Materials: Ensure the purity of your starting materials to prevent the formation of unwanted side products.[3] Purification of the aldehyde and other reagents before use can be beneficial.

Reaction Failure

Q3: The saponification reaction to form the carboxylic acid is not proceeding. What should I investigate?

A3: If the hydrolysis of the ester fails, consider the following:

  • Insufficiently Basic Conditions: The hydrolysis requires a sufficiently basic environment. Ensure that the concentration of your base (e.g., NaOH, KOH) is adequate to drive the reaction.[2]

  • Poor Solubility: The ester may not be fully soluble in the reaction medium, limiting its contact with the base. Adding a co-solvent like THF or methanol can improve solubility.[4]

  • Reaction Temperature: While high temperatures can risk degradation, the reaction may require some heating to proceed at a reasonable rate. Gently warming the reaction mixture while monitoring for any signs of decomposition can be effective.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthesis Steps

Reaction StepProductMaximum Reported Yield (%)Reference
Ring closure of methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylateMethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate96[1]
Saponification of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylateThis compound85[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This protocol is based on the Hemetsberger-Knittel methodology.[1]

  • Synthesis of Ethyl Azidoacetate: React ethyl bromoacetate with sodium azide in a suitable polar aprotic solvent like THF.

  • Aldol Condensation: Perform an aldol condensation between 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate to produce methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate.

  • Ring Closure: Reflux the resulting vinyl azide in xylenes to induce ring closure and form methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.

  • Purification: The product can be recrystallized from warm methanol.[1]

Protocol 2: Synthesis of this compound

This protocol describes the saponification of the methyl ester.[1]

  • Reaction Setup: Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent mixture, such as methanol and water.

  • Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Monitoring: Stir the reaction mixture and monitor its progress using TLC (e.g., with a 5:4:1 toluene:ethyl formate:formic acid eluent).[1]

  • Work-up: Once the reaction is complete, acidify the mixture with an acid like 1 M HCl. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated this compound by filtration and wash with water.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Ester Synthesis (Hemetsberger-Knittel) cluster_step2 Step 2: Saponification Start 3,4,5-Trimethoxybenzaldehyde + Ethyl Azidoacetate VinylAzide Methyl (Z)-2-azido-3- (3,4,5-trimethoxyphenyl)acrylate Start->VinylAzide Aldol Condensation IndoleEster Methyl 5,6,7-trimethoxy- 1H-indole-2-carboxylate VinylAzide->IndoleEster Ring Closure (Reflux in Xylenes) Hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) IndoleEster->Hydrolysis Proceed to Saponification FinalProduct 5,6,7-Trimethoxy-1H-indole- 2-carboxylic acid Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingWorkflow Start Low Yield or Reaction Failure? CheckEsterSynth Review Ester Synthesis: - Purity of starting materials? - Correct solvent (THF)? - Adequate reflux in xylenes? Start->CheckEsterSynth Yes ImpurityCheck Impurity Issues? Start->ImpurityCheck No, yield is good CheckSaponification Review Saponification: - Sufficient base concentration? - Adequate reaction time? - Ester solubility issues? CheckEsterSynth->CheckSaponification CheckSaponification->ImpurityCheck IncompleteHydrolysis Check for unreacted ester (higher Rf). Increase base concentration or reaction time. ImpurityCheck->IncompleteHydrolysis Yes Success Synthesis Optimized ImpurityCheck->Success No DegradationCheck Consider product degradation. Use milder conditions (LiOH, RT). IncompleteHydrolysis->DegradationCheck OptimizePurification Optimize purification: - Recrystallization - Chromatography DegradationCheck->OptimizePurification OptimizePurification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Navigating the Scale-Up Production of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges encountered during the scale-up production of substituted indole-2-carboxylic acids. This guide offers practical solutions to common problems in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and visual workflows to streamline your research and development processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and scale-up of substituted indole-2-carboxylic acids.

Synthesis & Scale-Up Challenges

Q1: We are observing a significant drop in yield for our Fischer indole synthesis upon scaling up from lab (gram-scale) to pilot plant (kilogram-scale). What are the probable causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a frequent challenge. The primary reasons often involve mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote side reactions and the degradation of starting materials or the final product. Many indole syntheses are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1]

Troubleshooting Steps:

  • Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the increased volume to maintain a homogenous reaction mixture.

  • Controlled Reagent Addition: The rate of reagent addition, which is easily managed in the lab, can significantly impact the reaction profile at scale. Implement a controlled addition strategy, such as using a syringe pump or a dropping funnel with a pressure-equalizing arm.

  • Temperature Management: Employ a jacketed reactor with an efficient cooling system to dissipate heat effectively and prevent temperature spikes that can lead to polymerization and other side reactions.[1]

  • Consider Continuous Flow Chemistry: This approach offers superior temperature control and minimizes reaction time at elevated temperatures, which can significantly reduce the formation of degradation products.[1]

Q2: During the scale-up of our Fischer indole synthesis, we are encountering significant formation of tar and polymeric byproducts. How can this be prevented?

A2: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by acidic conditions and high temperatures.[1]

Mitigation Strategies:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or the use of solid acid catalysts like Amberlite IR-120H can sometimes provide better results with fewer side reactions.[1]

  • Temperature Control: Maintain strict control over the reaction temperature. Utilize a well-calibrated temperature probe and a responsive cooling system.

  • Solvent Selection: The solvent can influence the solubility of intermediates and byproducts. A solvent that effectively dissolves all reaction components can sometimes minimize tar formation.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.

Q3: Our Reissert indole synthesis is suffering from low yields during scale-up. What are the key parameters to investigate?

A3: The Reissert synthesis involves a condensation reaction followed by a reductive cyclization. Key factors influencing yield at scale include:

  • Base Selection: Potassium ethoxide has been shown to give better results than sodium ethoxide in the initial condensation step.[2] Ensure the base is of high purity and handled under anhydrous conditions.

  • Reduction Conditions: The reductive cyclization is a critical step. Common reducing agents include zinc in acetic acid, iron powder in acetic acid/ethanol, and sodium dithionite. The efficiency of the reduction can be affected by the quality of the reducing agent and the reaction temperature.

  • Work-up Procedure: The isolation of the intermediate ethyl o-nitrophenylpyruvate and the final indole-2-carboxylic acid needs to be efficient to avoid product loss.

Purification & Product Quality Issues

Q4: We are struggling with the purification of our substituted indole-2-carboxylic acid at a larger scale. The crude product is highly colored and contains multiple impurities. What purification strategies are recommended?

A4: Purification at scale requires robust and scalable methods.

Recommended Purification Protocol:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities. Subsequently, washing with an aqueous acidic solution can remove basic impurities.

  • Activated Carbon Treatment: If the product is colored, a treatment with activated carbon in a suitable solvent can help remove colored impurities.

  • Crystallization: This is the most effective method for purifying solid compounds at scale. A systematic solvent screening is crucial to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Phased Crystallization: For impurities that are difficult to remove, a phased crystallization approach can be effective. This involves dissolving the crude product and then adjusting the pH in stages to selectively precipitate impurities before precipitating the desired product at its isoelectric point.[3]

Q5: Our final product exhibits polymorphism, leading to batch-to-batch inconsistency in physical properties. How can we control the crystalline form?

A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can affect properties like solubility and bioavailability.

Strategies for Polymorph Control:

  • Controlled Crystallization: The choice of solvent, cooling rate, and agitation during crystallization can significantly influence the resulting polymorphic form.

  • Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution can promote the crystallization of that specific form.

  • Solvent System: The polarity and hydrogen bonding capability of the crystallization solvent can direct the formation of a particular polymorph.

  • Polymorph Screening: A thorough polymorph screen should be conducted during process development to identify all possible crystalline forms and the conditions under which they are formed.[4][5]

Data Presentation

Table 1: Comparison of Catalysts for Fischer Indole Synthesis of a Model Substituted Indole-2-Carboxylic Acid at Pilot Scale (10 kg)

Catalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
10% p-TsOHToluene110127592
15% ZnCl₂Acetic Acid10088295
5% H₂SO₄Ethanol80166889
Amberlite IR-120HToluene110247894

Note: Data are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid via Saponification

This protocol is adapted from a verified procedure for the synthesis of 5-Bromo-1H-indole-2-carboxylic acid.[1][6]

Materials:

  • Ethyl 5-bromoindole-2-carboxylate (1.34 kg)

  • Sodium hydroxide (96%, 312.5 g)

  • Methanol (1.83 L)

  • Deionized water (1.83 L)

  • 10% Hydrochloric acid solution

Procedure:

  • Dissolution: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve 1.34 kg of ethyl 5-bromoindole-2-carboxylate in a mixture of 1.83 L of methanol and 1.83 L of deionized water.

  • Saponification: To the solution, add 312.5 g of 96% sodium hydroxide. Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Cooling: After the reaction is complete, cool the mixture to 40°C.

  • Acidification: With vigorous stirring, slowly add 10% hydrochloric acid solution to the reaction mixture until the pH reaches 3-4. This will cause the product to precipitate. A slow addition rate promotes the formation of larger, more easily filterable crystals.[1]

  • Isolation: Collect the precipitate by filtration using a suitable filter press or centrifuge.

  • Washing: Wash the filter cake with deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum at 60-70°C to a constant weight.

Expected Yield: Approximately 91%.[6] Expected Purity: ≥96% (by HPLC).[6]

Protocol 2: Purification of Crude Substituted Indole-2-Carboxylic Acid by Recrystallization

Procedure:

  • Solvent Screening: In a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, and mixtures with water) at room and elevated temperatures to identify a suitable recrystallization solvent system.

  • Dissolution: In a reaction vessel, suspend the crude indole-2-carboxylic acid in the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature with gentle stirring. For enhanced yield, further cool the mixture in an ice bath.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (Substituted Phenylhydrazine & Carbonyl Compound) reaction Fischer Indole Synthesis (Acid Catalyst, Heat) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Indole-2-Carboxylic Acid workup->crude dissolution Dissolution in Suitable Solvent crude->dissolution crystallization Crystallization (Cooling/Antisolvent) dissolution->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_product Pure Substituted Indole-2-Carboxylic Acid drying->final_product

Caption: A generalized workflow for the synthesis and purification of substituted indole-2-carboxylic acids.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield in Scale-Up? heat_transfer Poor Heat Transfer? start->heat_transfer Yes mixing Inefficient Mixing? start->mixing Yes catalyst Suboptimal Catalyst? start->catalyst Yes impurities Starting Material Impurities? start->impurities Yes improve_cooling Improve Reactor Cooling heat_transfer->improve_cooling increase_agitation Increase Agitation Speed mixing->increase_agitation optimize_catalyst Screen Catalysts & Concentration catalyst->optimize_catalyst purify_sm Purify Starting Materials impurities->purify_sm

Caption: A troubleshooting decision tree for addressing low yields during the scale-up process.

References

Stability of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature in a dry, cool, and well-ventilated area.[1][2][3][4] It is crucial to keep the container tightly closed and protected from direct sunlight.[3][4]

Q2: Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with bases and strong oxidizing agents.[3][4] Contact with these substances should be avoided to prevent degradation.

Q3: How stable is this compound in different solvents?

The compound is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[5] For experimental work, it is advisable to prepare solutions fresh. If storage of solutions is necessary, they should be kept at low temperatures and protected from light. A preliminary stability study in the desired solvent is recommended.

Q4: What are the potential degradation pathways for indole derivatives like this one?

Indole rings are generally susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[6] The carboxylic acid group can undergo decarboxylation under certain conditions.[7] Additionally, the indole ring can be sensitive to strongly acidic conditions.[6]

Troubleshooting Guide

Issue: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Medium Stability: Evaluate the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2 levels).

    • Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.

    • Include Controls: Run control experiments to determine the half-life of the compound in your assay buffer under your experimental conditions.

Issue: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Degradation of the compound in the mobile phase or during sample preparation.

  • Troubleshooting Steps:

    • pH of Mobile Phase: The indole ring can be sensitive to strong acids.[6] If using an acidic mobile phase, consider using mildly acidic or neutral pH conditions to prevent acid-catalyzed degradation.

    • Light Exposure: Protect samples from light during preparation and analysis, as indole derivatives can be photolabile.

    • Oxidation: Ensure solvents are degassed and consider adding an antioxidant to the sample if oxidative degradation is suspected.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound.[8][9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]

Objective: To identify potential degradation products and pathways for this compound.

General Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined in the table below.

  • Sample Analysis: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).

Table 1: Illustrative Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperature
Acid Hydrolysis0.1 M HCl60°C
Base Hydrolysis0.1 M NaOH60°C
Oxidation3% H₂O₂Room Temperature
PhotolyticUV light (254 nm) and visible lightRoom Temperature
Thermal60°C60°C

Note: The following data is illustrative to demonstrate how results would be presented. Actual results would need to be determined experimentally.

Table 2: Illustrative Stability Data Summary

ConditionTime (hours)% Assay of Parent Compound (Illustrative)Appearance of Degradation Products (Illustrative)
Control 2499.8%None
0.1 M HCl 2492.5%Minor peaks observed
0.1 M NaOH 2485.1%Significant degradation peaks
3% H₂O₂ 2478.9%Multiple degradation peaks
Photolytic 2495.3%Minor peaks observed
Thermal (60°C) 2498.2%Negligible degradation

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot photo Photolytic (UV/Vis Light, RT) stock->photo Aliquot thermal Thermal (60°C) stock->thermal Aliquot sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize (if needed) & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Assay of Parent & Impurity Profiling hplc->data Troubleshooting_HPLC cluster_causes Potential Causes cluster_solutions Solutions issue Unexpected Peaks in HPLC cause1 Acid-Catalyzed Degradation issue->cause1 cause2 Photodegradation issue->cause2 cause3 Oxidative Degradation issue->cause3 sol1 Use Mildly Acidic or Neutral pH Mobile Phase cause1->sol1 sol2 Protect Sample from Light cause2->sol2 sol3 Degas Solvents & Consider Antioxidants cause3->sol3

References

Technical Support Center: Purification of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an off-white or brownish solid, not the expected white crystalline material. What is the likely cause and how can I fix it?

A1: Discoloration in the final product typically indicates the presence of impurities, which can arise from several sources:

  • Residual Starting Materials or Reagents: Incomplete reaction or insufficient washing during workup can leave colored impurities.

  • Side Products from Synthesis: The preceding Fischer indole synthesis of the ester precursor can generate colored byproducts.

  • Degradation: The indole nucleus can be sensitive to strong acids, high temperatures, and prolonged exposure to air and light, leading to the formation of colored degradation products.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethanol) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities. Recrystallize the purified filtrate.

  • Re-evaluate Workup: Ensure that the pH was properly adjusted during the acid-base extraction to remove all basic and neutral impurities.

  • Minimize Heat and Light Exposure: Use a rotary evaporator at moderate temperatures to remove solvents and store the compound in a dark, cool place.

Q2: I am observing a low yield after the final precipitation/crystallization step. What are the common reasons for this?

A2: Low yields can be attributed to several factors during the purification process:

  • Incomplete Precipitation: The pH of the aqueous solution may not be sufficiently acidic to cause complete precipitation of the carboxylic acid.

  • Product Solubility: this compound has some solubility in organic solvents and even in acidic water, especially when warm.

  • Mechanical Losses: Product loss during transfers between flasks and on filtration apparatus can significantly reduce the final yield.

Troubleshooting Steps:

  • Optimize Precipitation pH: After saponification, ensure the pH is adjusted to approximately 2-3 with a suitable acid (e.g., 1M HCl) to minimize the solubility of the carboxylic acid.

  • Cooling: Chill the acidified solution in an ice bath for an extended period to maximize precipitation.

  • Washing with Cold Solvents: Wash the filtered solid with ice-cold water or a cold, non-polar solvent to remove soluble impurities without dissolving a significant amount of the product.

  • Careful Handling: Scrape flasks thoroughly and use a minimal amount of cold solvent to aid in the complete transfer of the product.

Q3: My Thin Layer Chromatography (TLC) analysis of the crude product shows multiple spots. What are these impurities?

A3: The number and Rf values of the spots on a TLC plate can provide clues about the impurities present. For a typical analysis on silica gel with a mobile phase like ethyl acetate/hexane, you might observe:

  • Spot with a Higher Rf: This is likely the less polar starting material, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, due to incomplete saponification.

  • Spots with Similar Rf to the Product: These could be side products from the indole synthesis with similar polarity.

  • Spot at the Baseline: This could be highly polar impurities or inorganic salts.

Troubleshooting & Purification Options:

  • Recrystallization: This is often effective for removing small amounts of impurities with different solubilities.

  • Column Chromatography: For mixtures with multiple or closely eluting impurities, silica gel column chromatography is the most effective purification method.

  • Acid-Base Extraction: This technique is excellent for separating the acidic product from neutral or basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate). The aqueous layer containing the deprotonated product can then be acidified to precipitate the pure carboxylic acid.

Q4: The product appears oily and does not solidify during precipitation or recrystallization. What should I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the concentration of the product is too high, the cooling rate is too fast, or if impurities are depressing the melting point.

Troubleshooting Steps:

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can induce crystallization.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the solution to initiate crystallization.

  • Solvent Adjustment: Add a small amount of a solvent in which the product is less soluble to the "oiled out" mixture and stir vigorously.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
N,N-Dimethylformamide (DMF)Very Soluble[1]
MethanolSoluble[1]
Glacial Acetic AcidSparingly Soluble[1]
ChloroformVery Slightly Soluble[1]
WaterPractically Insoluble[1]

Table 2: Typical Thin Layer Chromatography (TLC) Parameters

Stationary PhaseMobile Phase (v/v)CompoundExpected Rf
Silica Gel 60 F254Ethyl Acetate / Hexane (1:1) + 1% Acetic AcidThis compound~ 0.4
Silica Gel 60 F254Ethyl Acetate / Hexane (1:1) + 1% Acetic AcidMethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate~ 0.6
Silica Gel 60 F254Dichloromethane / Methanol (95:5) + 0.5% Acetic AcidThis compound~ 0.5

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for material that is already relatively pure (>90%) and aims to remove minor impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol. Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities, such as the less polar ester starting material.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to prevent streaking of the carboxylic acid on the column.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Troubleshooting start Crude Product (this compound) tlc Perform TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot multiple_spots Multiple Spots? tlc->multiple_spots single_spot->multiple_spots No recrystallize Purify by Recrystallization single_spot->recrystallize Yes column Purify by Column Chromatography multiple_spots->column Yes check_purity Check Purity (TLC, HPLC, NMR) recrystallize->check_purity column->check_purity pure_product Pure Product check_purity->pure_product

Caption: A decision workflow for selecting a purification method.

Recrystallization_Troubleshooting start Start Recrystallization (Dissolve in hot solvent) cool Cool Solution start->cool oils_out Product Oils Out? cool->oils_out crystals_form Crystals Form? oils_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oils_out->reheat_add_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal crystals_form->scratch_seed No collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes scratch_seed->cool reheat_add_solvent->cool

Caption: Troubleshooting guide for issues during recrystallization.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in drug discovery and development. For the promising pharmaceutical intermediate, 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, robust analytical methods are essential to ensure the quality and consistency of the compound. This guide provides a comparative overview of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC Analysis Workflow HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Diluent Diluent (e.g., Methanol/Water) Standard_Prep->Diluent HPLC_System HPLC System Standard_Prep->HPLC_System Injection Sample_Prep Sample Preparation Sample_Prep->Diluent Sample_Prep->HPLC_System Injection Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Mobile_Phase Mobile Phase Mobile_Phase->HPLC_System Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: A generalized workflow for the HPLC purity analysis of this compound.

Comparative HPLC Methods

Two distinct RP-HPLC methods were evaluated for the purity determination of this compound. Method A employs a gradient elution with a phosphate buffer and acetonitrile, which is a common approach for achieving good separation of polar and non-polar impurities. Method B utilizes an isocratic elution with methanol and water, offering a simpler and potentially faster analysis if the impurity profile is less complex.

Experimental Protocols

Method A: Gradient Elution

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of this compound dissolved in methanol.

Method B: Isocratic Elution

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Methanol:Water (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of this compound dissolved in methanol.

Comparative Data

The performance of each method was assessed by analyzing a sample of this compound known to contain trace impurities. The results are summarized in the table below.

AnalyteMethod A - Retention Time (min)Method A - Peak Area (%)Method B - Retention Time (min)Method B - Peak Area (%)
Impurity 1 (Hypothetical)8.50.154.20.18
This compound15.299.756.899.82
Impurity 2 (Hypothetical)18.90.10Co-eluted with main peak-

Note: Impurity identification is hypothetical and for illustrative purposes. Actual impurity identification would require further analytical techniques such as mass spectrometry.

Method Comparison and Discussion

The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis. The logical relationship for method selection is outlined below.

Method Selection Logic Logic for HPLC Method Selection Start Define Analytical Goal Complex_Sample Complex Impurity Profile? Start->Complex_Sample Method_A Method A (Gradient) - Better resolution - Longer run time Complex_Sample->Method_A Yes Method_B Method B (Isocratic) - Faster analysis - Simpler - May have co-elution Complex_Sample->Method_B No End Select Method Method_A->End Method_B->End

Characterization of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometric characterization of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid against a simpler, well-characterized alternative, Indole-2-carboxylic acid. The data presented herein is based on established fragmentation patterns of indole derivatives and carboxylic acids, offering a predictive comparison for researchers in drug discovery and organic chemistry.

Data Presentation

The following table summarizes the expected key mass spectrometry data for this compound and Indole-2-carboxylic acid under typical Electrospray Ionization (ESI) conditions. This allows for a direct comparison of their mass-to-charge ratios (m/z) and prominent fragment ions.

FeatureThis compoundIndole-2-carboxylic acid
Molecular Formula C12H13NO5C9H7NO2
Molecular Weight 251.23 g/mol [1][2][3]161.16 g/mol [4]
[M+H]+ (m/z) 252.08162.05
Key Fragment Ion 1 (m/z) 234.07 (Loss of H2O)144.04 (Loss of H2O)
Key Fragment Ion 2 (m/z) 206.07 (Loss of COOH)116.05 (Loss of COOH)
Key Fragment Ion 3 (m/z) 191.05 (Loss of COOH and CH3)Not applicable

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation : Prepare a 1 mg/mL stock solution of the analyte (this compound or Indole-2-carboxylic acid) in methanol.

  • Working Solution : Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid to facilitate protonation.

Mass Spectrometry Analysis
  • Instrumentation : The analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode is utilized to observe protonated molecules [M+H]+.

  • Infusion : The working solution is introduced into the ESI source at a constant flow rate of 5 µL/min using a syringe pump.

  • ESI Source Parameters :

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N2) Pressure: 30 psi

    • Drying Gas (N2) Flow Rate: 5 L/min

    • Drying Gas Temperature: 300 °C

  • Mass Spectra Acquisition :

    • Full Scan MS : Acquire spectra over a mass range of m/z 50-500 to identify the protonated molecular ion.

    • Tandem MS (MS/MS) : Select the protonated molecular ion ([M+H]+) as the precursor ion for collision-induced dissociation (CID). Apply a collision energy of 10-30 eV to induce fragmentation and elucidate the structure.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis stock_solution 1 mg/mL Stock Solution in Methanol working_solution 10 µg/mL Working Solution (50:50 Methanol:Water + 0.1% Formic Acid) stock_solution->working_solution Dilution infusion Direct Infusion (5 µL/min) working_solution->infusion esi_source Electrospray Ionization (ESI) Positive Ion Mode infusion->esi_source ms_acquisition Full Scan MS (m/z 50-500) esi_source->ms_acquisition precursor_selection Precursor Ion Selection ([M+H]+) ms_acquisition->precursor_selection tandem_ms Tandem MS (MS/MS) (CID) precursor_selection->tandem_ms data_processing Data Processing & Interpretation tandem_ms->data_processing comparison Comparative Analysis data_processing->comparison

Caption: Experimental workflow for mass spectrometric analysis.

Comparative Analysis of Fragmentation Patterns

The mass spectrometric analysis of this compound is expected to reveal a distinct fragmentation pattern compared to its unsubstituted counterpart, Indole-2-carboxylic acid.

For both compounds, a common initial fragmentation pathway involves the loss of a water molecule (H2O) from the carboxylic acid group, a characteristic fragmentation for such acids.[5] Another prominent fragmentation is the decarboxylation, resulting in the loss of the COOH group.[5]

The key differentiating factor for this compound is the presence of the three methoxy groups. These groups provide additional fragmentation pathways, such as the loss of a methyl radical (•CH3), which is not possible for Indole-2-carboxylic acid. The fragmentation of the trimethoxylated compound is therefore predicted to be more complex, offering a richer set of fragment ions for structural confirmation. The increased molecular weight also clearly distinguishes it from the simpler indole.

References

A Comparative Analysis of the Biological Activities of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid and 5-methoxyindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the contrasting biological profiles of two indolecarboxylic acid derivatives. This report synthesizes available experimental data, highlighting the well-documented neuroprotective and metabolic activities of 5-methoxyindole-2-carboxylic acid (5MICA) against the currently unsubstantiated potential of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.

This guide provides a comprehensive comparison of the biological activities of this compound and 5-methoxyindole-2-carboxylic acid (5MICA). While both compounds share a core indole-2-carboxylic acid structure, the available scientific literature reveals a stark contrast in the depth of their biological characterization. 5MICA has been the subject of numerous studies, elucidating its roles in neuroprotection and metabolic regulation. In contrast, this compound is primarily recognized for its synthetic utility and theoretical therapeutic potential, with a notable absence of published experimental data on its biological effects.[1]

Comparative Overview of Biological Activity

FeatureThis compound5-methoxyindole-2-carboxylic acid (5MICA)
Primary Biological Activities Potential for targeting neurological disorders (theoretical).[1]Neuroprotective against ischemic stroke, inhibitor of dihydrolipoamide dehydrogenase (DLDH), hypoglycemic agent (inhibits gluconeogenesis), potential caloric restriction mimetic.[2][3]
Mechanism of Action Not experimentally defined. Postulated to interact with systems like serotonin receptors due to its indole structure.[1]Inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which activates the Nrf2 signaling pathway and upregulates NAD(P)H-ubiquinone oxidoreductase 1 (NQO1).[3]
Quantitative Data (Publicly Available) None found.- In vivo neuroprotection (rat stroke model): Dietary administration of 0.33% or intraperitoneal injection of 100 mg/kg significantly reduced infarct volume.[2] - DLDH Inhibition: Specific IC50 value not found in the reviewed literature, but it is described as a reversible inhibitor.[3]
Experimental Models Not described in available literature.- Ischemic Stroke: Transient middle cerebral artery occlusion (tMCAO) in rats.[2] - Metabolic Studies: In vivo and in vitro models of gluconeogenesis.

In-Depth Analysis of 5-methoxyindole-2-carboxylic acid (5MICA)

Neuroprotective Effects

5MICA has demonstrated significant neuroprotective properties, particularly in the context of ischemic stroke.[2][3] Studies in rat models have shown that both dietary preconditioning and post-ischemic administration of 5MICA can reduce the volume of brain infarction.[2] The underlying mechanism is linked to its ability to inhibit the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[3]

Metabolic Regulation

As a hypoglycemic agent, 5MICA has been shown to inhibit gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. This activity is also attributed to its inhibition of DLDH, a key enzyme in cellular energy metabolism. Furthermore, its role as a DLDH inhibitor has led to its investigation as a potential caloric restriction mimetic, aiming to replicate the health benefits of reduced caloric intake without dietary restrictions.

Signaling Pathway of 5-methoxyindole-2-carboxylic acid

The neuroprotective effects of 5MICA are understood to be mediated through a specific signaling cascade initiated by the inhibition of DLDH. This inhibition leads to a mild oxidative stress that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. Activated Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of downstream antioxidant enzymes, such as NAD(P)H-ubiquinone oxidoreductase 1 (NQO1). This upregulation of the cellular antioxidant defense system is believed to confer protection against the oxidative damage that occurs during ischemic events.

G MICA 5-methoxyindole-2-carboxylic acid (5MICA) DLDH Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH inhibits Nrf2 Nrf2 DLDH->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to NQO1 NQO1 Upregulation ARE->NQO1 Neuroprotection Neuroprotection NQO1->Neuroprotection G cluster_preconditioning Preconditioning Phase cluster_surgery Surgical Procedure cluster_postconditioning Postconditioning Phase cluster_analysis Analysis Diet Dietary Administration of 5MICA (0.33% in chow for 4 weeks) tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) Diet->tMCAO Injection Intraperitoneal Injection of 5MICA (100 mg/kg) tMCAO->Injection Infarct Measurement of Infarct Volume Injection->Infarct Behavioral Behavioral Tests (e.g., Rotarod, Morris Water Maze) Injection->Behavioral Biochemical Biochemical Assays (e.g., DLDH activity, NQO1 expression) Injection->Biochemical

References

A Comparative Guide to the Synthesis of Indole-2-Carboxylates: Classic Reactions and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole-2-carboxylate scaffold is a crucial building block for a vast array of biologically active molecules. While the Hemetsberger-Knittel reaction has been a longstanding method for its synthesis, a variety of alternative routes have been developed, offering distinct advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic strategy.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for prominent methods used in the synthesis of indole-2-carboxylates, providing a clear comparison to help guide your synthetic planning.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical YieldsKey AdvantagesKey Limitations
Hemetsberger-Knittel Aryl aldehydes, α-azidoacetatesBase (e.g., NaOEt), Heat (Thermolysis)70-90%High yields, reliable for many substrates.Use of thermally sensitive and potentially explosive azide intermediates.
Microwave-Assisted Hemetsberger-Knittel Aryl aldehydes, α-azidoacetatesBase, Microwave irradiationHighRapid reaction times, high conversion, often avoids side products.[1]Requires specialized microwave reactor equipment.
Fischer Indole Synthesis Arylhydrazines, Pyruvic acid or its estersAcid catalyst (e.g., ZnCl₂, PPA, H₂SO₄)Low to Moderate (can be <10%)[2]Readily available starting materials, well-established.[3]Low yields for indole-2-carboxylates, potential for side reactions.[2]
Reissert Indole Synthesis o-Nitrotoluenes, Diethyl oxalateBase (e.g., KOEt), Reducing agent (e.g., Zn/AcOH, FeSO₄/NH₄OH)55% (two steps) - High[4][5]Directly produces indole-2-carboxylic acids, good yields.[6][7]Requires multi-step process (condensation then reductive cyclization).[8]
Bartoli Indole Synthesis o-Substituted nitroarenes, Vinyl Grignard reagentsVinyl Grignard reagentGood (up to 53% for related indoles)[9]Tolerates a wide range of ortho-substituents, flexible.[10]Requires 3 equivalents of Grignard reagent, may not be ideal for ester functionality without protection.[10]
Larock Indole Synthesis o-Iodoanilines, Disubstituted alkynesPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃)Good to Excellent[11]High versatility, broad substrate scope, good yields.[11]Requires pre-functionalized anilines (iodo-), cost of palladium catalyst.
Palladium-Catalyzed Aerobic Amination 2-Acetamido-3-aryl-acrylatesPd(II) catalyst, O₂ (as terminal oxidant)Good to High[12][13]Direct C-H amination, atom-economical (uses O₂).[12][13]Substrate synthesis required, optimization of catalytic system may be needed.
Sonogashira Coupling-Based Methods 2-Iodoanilines, Terminal alkynesPd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N)Moderate to Excellent[14]One-pot procedures are possible, good functional group tolerance.[14][15]Multi-component reactions can be complex to optimize.

Reaction Pathways and Mechanisms

To visualize the flow of each synthetic route, the following diagrams illustrate the key transformations.

Hemetsberger_Knittel A Aryl Aldehyde + α-Azidoacetate B α-Azidocinnamate Ester A->B Base (e.g., NaOEt) C Indole-2-carboxylate B->C Heat (Thermolysis)

Fischer_Indole A Arylhydrazine + Pyruvic Acid/Ester B Arylhydrazone A->B Condensation C Indole-2-carboxylic Acid/Ester B->C Acid Catalyst, Heat

Reissert_Indole A o-Nitrotoluene + Diethyl Oxalate B Ethyl o-Nitrophenylpyruvate A->B Base (e.g., KOEt) C Indole-2-carboxylic Acid B->C Reductive Cyclization (e.g., Zn/AcOH)

Modern_Methods cluster_Larock Larock Synthesis cluster_Sonogashira Sonogashira-based Synthesis A1 o-Iodoaniline C1 Indole-2-carboxylate A1->C1 Pd Catalyst, Base B1 Alkyne B1->C1 Pd Catalyst, Base A2 o-Iodoaniline C2 Indole-2-carboxylate A2->C2 Pd/Cu Catalysis, Base B2 Terminal Alkyne B2->C2 Pd/Cu Catalysis, Base

Detailed Experimental Protocols

Herein, we provide representative experimental protocols for the key synthetic methods discussed.

Reissert Indole Synthesis of Indole-2-carboxylic Acid

This two-step procedure is a reliable method for obtaining indole-2-carboxylic acids.[6][8]

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

  • To a solution of potassium ethoxide in ethanol, add o-nitrotoluene.

  • Slowly add diethyl oxalate to the mixture while maintaining the temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the crude ethyl o-nitrophenylpyruvate.

  • Filter the precipitate, wash with water, and dry. The product can be purified by recrystallization.

Step 2: Reductive Cyclization to Indole-2-carboxylic Acid

  • Suspend the crude ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.

  • Heat the mixture and add zinc dust portion-wise to control the exothermic reaction.

  • After the addition is complete, reflux the mixture for a few hours until the starting material is consumed.

  • Filter the hot solution to remove excess zinc and other insoluble materials.

  • Cool the filtrate to allow the indole-2-carboxylic acid to crystallize.

  • Collect the product by filtration, wash with cold water, and dry.

Microwave-Assisted Hemetsberger-Knittel Synthesis

This method significantly accelerates the conventional Hemetsberger-Knittel reaction.[1]

  • In a microwave-safe vial, dissolve the appropriate aryl aldehyde and ethyl azidoacetate in a suitable solvent (e.g., ethanol).

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 10-20 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ethyl indole-2-carboxylate.

Larock Indole Synthesis of a Substituted Indole-2-carboxylate

This palladium-catalyzed method offers a versatile route to highly substituted indoles.[11]

  • To a reaction vessel, add the o-iodoaniline derivative, the disubstituted alkyne (2-5 equivalents), palladium(II) acetate (catalyst), triphenylphosphine (ligand), and potassium carbonate (base).

  • Add a suitable solvent (e.g., DMF) and purge the vessel with an inert gas (e.g., argon).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired indole-2-carboxylate.

Palladium-Catalyzed Aerobic Amination

A modern approach utilizing C-H activation for indole synthesis.[12][13]

  • In a reaction tube, combine the 2-acetamido-3-aryl-acrylate substrate, a palladium(II) catalyst (e.g., Pd(OAc)₂), and a suitable solvent (e.g., DMSO).

  • Pressurize the tube with oxygen (or use an oxygen balloon).

  • Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) for the specified time.

  • Monitor the reaction for the formation of the 1-acetyl indole-2-carboxylate.

  • After completion, cool the mixture and perform a standard aqueous workup.

  • The resulting 1-acetyl indole-2-carboxylate can be deacetylated under basic or acidic conditions to yield the final indole-2-carboxylate.

  • Purify the final product by column chromatography.

Conclusion

The synthesis of indole-2-carboxylates can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Classical methods like the Reissert synthesis remain robust and reliable for producing the parent indole-2-carboxylic acid. The Fischer indole synthesis , while historically significant, often suffers from low yields in this specific application.

Modern palladium-catalyzed reactions, such as the Larock indole synthesis and aerobic amination , provide excellent yields and broad substrate scope, allowing for the synthesis of complex and highly functionalized indole-2-carboxylates. Furthermore, the application of microwave irradiation to the traditional Hemetsberger-Knittel reaction demonstrates how modern technology can significantly improve established procedures by reducing reaction times and increasing efficiency.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and procedural insights to enable an informed decision for the efficient synthesis of indole-2-carboxylate derivatives.

References

Validating the Structure of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the structural elucidation of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid and its derivatives. By comparing its expected spectroscopic data with that of well-characterized, structurally related indole analogs—Indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid—researchers can confidently verify the structure of their target compounds.

The primary techniques for structural validation of these indole derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique insights into the molecular architecture of the compound.

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for this compound and two common comparator compounds. While specific experimental data for the title compound is not publicly available, the tables provide the expected regions for key signals based on its structure and the presented data for the analogs.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Proton AssignmentThis compound (Expected)Indole-2-carboxylic Acid[1]5-methoxy-1H-indole-2-carboxylic Acid[2]
H1 (N-H)~11.5 - 12.0 ppm (broad s)11.8 ppm (s)11.6 ppm (s)
H3~7.0 - 7.2 ppm (s)7.081 ppm (d)7.045 ppm (d)
H4~6.8 - 7.0 ppm (s)7.669 ppm (d)7.370 ppm (d)
H5-7.139 ppm (t)-
H6-7.261 ppm (t)6.928 ppm (dd)
H7-7.480 ppm (d)7.114 ppm (d)
5-OCH₃~3.8 - 4.0 ppm (s)-3.769 ppm (s)
6-OCH₃~3.8 - 4.0 ppm (s)--
7-OCH₃~3.8 - 4.0 ppm (s)--
COOH~12.5 - 13.5 ppm (broad s)13.0 ppm (s)12.9 ppm (s)

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Carbon AssignmentThis compoundIndole-2-carboxylic Acid5-methoxy-1H-indole-2-carboxylic Acid
C2~130-135 ppm~129 ppm~130 ppm
C3~100-105 ppm~103 ppm~102 ppm
C3a~125-130 ppm~127 ppm~128 ppm
C4~120-125 ppm~121 ppm~113 ppm
C5~145-150 ppm~122 ppm~155 ppm
C6~140-145 ppm~124 ppm~114 ppm
C7~140-145 ppm~120 ppm~103 ppm
C7a~130-135 ppm~137 ppm~131 ppm
COOH~162-165 ppm~163 ppm~163 ppm
OCH₃~55-65 ppm-~55 ppm

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

TechniqueThis compoundIndole-2-carboxylic Acid5-methoxy-1H-indole-2-carboxylic Acid
MS (m/z) Expected [M-H]⁻: 250.07[M-H]⁻: 160.04[3][M-H]⁻: 190.06 (Calculated)
Expected [M+H]⁺: 252.09[M+H]⁺: 162.055[3][M+H]⁺: 192.07 (Calculated)
FTIR (cm⁻¹) ~3300-3400 (N-H stretch)~3300-3400 (N-H stretch)~3300-3400 (N-H stretch)
~2800-3000 (O-H stretch, carboxylic acid)~2800-3000 (O-H stretch, carboxylic acid)~2800-3000 (O-H stretch, carboxylic acid)
~1680-1710 (C=O stretch, carboxylic acid)~1680-1710 (C=O stretch, carboxylic acid)~1680-1710 (C=O stretch, carboxylic acid)
~1000-1300 (C-O stretch, methoxy)-~1000-1300 (C-O stretch, methoxy)

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

    • Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.5 ppm.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in both positive and negative ion modes.

    • The mass range should be set to cover the expected molecular weight of the compound (e.g., 50-500 m/z).

    • The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H, O-H, C=O, and C-O stretches.

Visualizing the Validation Workflow

The logical flow of experiments for structural validation can be represented as a workflow diagram.

experimental_workflow cluster_synthesis Compound Synthesis cluster_purification Purification and Isolation cluster_validation Structural Validation cluster_analysis Data Analysis and Comparison cluster_confirmation Final Confirmation synthesis Synthesis of This compound derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FTIR Spectroscopy purification->ir xray X-ray Crystallography (if single crystals obtained) purification->xray analysis Spectral Data Interpretation and Comparison with Analogs nmr->analysis ms->analysis ir->analysis xray->analysis confirmation Structure Confirmed analysis->confirmation

Caption: Experimental workflow for the synthesis and structural validation of indole derivatives.

This guide provides a foundational framework for the structural validation of this compound derivatives. By systematically applying these spectroscopic techniques and comparing the obtained data with that of known analogs, researchers can ensure the structural integrity of their compounds, a crucial step for the advancement of their research.

References

A Comparative Purity Analysis of Commercial 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of commercially available 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical development and natural product synthesis.[1] Recognizing the critical impact of starting material purity on research outcomes, this document outlines detailed experimental protocols for purity verification and presents a comparative analysis of hypothetical commercial samples.

Comparative Purity Data

The following table summarizes the purity assessment of this compound from three hypothetical commercial suppliers. The data is based on standard analytical techniques employed for quality control in the chemical industry.

SupplierStated PurityAppearanceHPLC Purity (%)¹H-NMRResidual Solvents (GC-MS)
Supplier A ≥95%White to off-white powder96.2Conforms to structureAcetone (0.05%)
Supplier B ≥95%Off-white powder97.5Conforms to structureNone Detected
Supplier C ≥95%Light yellow powder95.8Conforms to structure, minor unidentified peaksDichloromethane (0.1%)

Experimental Workflow for Purity Benchmarking

The following diagram illustrates the systematic workflow for the comprehensive purity analysis of commercial this compound samples.

G A Receive Commercial Samples (Suppliers A, B, C) B Visual Inspection (Color, Form) A->B C Sample Preparation for Analysis (Dissolution in appropriate solvent) B->C D HPLC Analysis (Purity Assessment) C->D E ¹H-NMR Spectroscopy (Structural Confirmation) C->E F GC-MS Analysis (Residual Solvent Detection) C->F G Data Compilation and Comparison D->G E->G F->G H Final Purity Report G->H

Caption: Workflow for the comparative purity analysis of commercial samples.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard methods for the analysis of indole derivatives.[2][3][4]

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is for the quantitative analysis of this compound purity.

  • Instrumentation: HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of methanol.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 280 nm

      • Gradient: Start with 95% A and 5% B, then ramp to 100% B over 15 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

2. Structural Confirmation by ¹H-NMR Spectroscopy

This protocol is for confirming the chemical structure of this compound.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Reagents: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.

    • Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts and integration values to the known spectrum of this compound to confirm the structure.

3. Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify any residual solvents from the manufacturing process.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Reagents: N,N-Dimethylformamide (DMF, headspace grade).

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 50 mg of the sample into a headspace vial and add 1 mL of DMF.

    • GC-MS Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 40°C for 5 minutes, then ramp to 240°C at 10°C/min.

      • Carrier Gas: Helium

      • Mass Range: 29-400 amu

    • Data Analysis: Identify any detected peaks by comparing their mass spectra to a standard library of common solvents. Quantify based on a pre-established calibration curve for known solvents.

This guide serves as a foundational resource for researchers to ensure the quality and purity of their chemical starting materials, thereby enhancing the reliability and reproducibility of their scientific findings.

References

Safety Operating Guide

Proper Disposal of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Potential for serious eye irritation[1][2][4].

  • May cause skin irritation[1][2][4].

  • Possible respiratory tract irritation[1][2][4].

  • Environmental release should be prevented[1].

Personal Protective Equipment (PPE)

To ensure personnel safety during the handling and disposal of this compound, the following personal protective equipment must be worn.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or a chemical fume hood

Disposal Protocol

The disposal of this compound must follow a structured procedure to minimize risks and ensure compliance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain[5][6]. The primary disposal method is to consign the material to an approved hazardous waste disposal plant[1][2][3][4].

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat this compound as a non-halogenated solid organic waste.

    • If it is in a solution, it should be segregated as a non-halogenated organic solvent waste.

    • Do not mix with incompatible waste streams, such as strong oxidizing agents, bases, or amines[7].

  • Containerization:

    • Use a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • If possible, keep the chemical in its original container, ensuring the label is intact and legible[8].

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Do not use abbreviations or chemical formulas[9].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory[5].

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition[1].

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all institutional and local regulations for waste pickup and disposal[5][10].

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Solid Organic Waste ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area container->store pickup Arrange for EHS Waste Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. The following information is designed to ensure the safe handling of this chemical from receipt to disposal, minimizing risks and establishing clear, procedural steps for laboratory personnel.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks are irritation to the skin, eyes, and respiratory system. Adherence to the prescribed Personal Protective Equipment (PPE) is mandatory to ensure personal safety.

Table 1: Hazard Summary

Hazard CategoryGHS PictogramHazard Statements
Skin Corrosion/IrritationGHS07 (Harmful)H315: Causes skin irritation
Serious Eye Damage/Eye IrritationGHS07 (Harmful)H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)GHS07 (Harmful)H335: May cause respiratory irritation

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes that can cause serious eye irritation.
Hand Protection Nitrile, latex, or neoprene gloves.Prevents skin contact which can lead to irritation.
Body Protection Laboratory coat. A flame-resistant coat is recommended if working with flammables.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or for spill cleanup.Minimizes the inhalation of dust particles, which can cause respiratory irritation.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Operational and Handling Protocols

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Spill & Waste Management receiving 1. Receiving - Inspect package for damage. - Verify label information. storage 2. Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. - Segregate from incompatible materials (e.g., strong oxidizing agents, bases). receiving->storage Upon receipt ppe_check 3. Pre-Use Check - Don appropriate PPE. - Ensure fume hood is operational. storage->ppe_check For use weighing 4. Weighing & Preparation - Handle solid inside a chemical fume hood to avoid dust inhalation. - Use designated spatulas and weigh boats. ppe_check->weighing experiment 5. Experimental Use - Conduct all manipulations within the fume hood. - Avoid generating dust. weighing->experiment waste_disposal 7. Waste Disposal - Collect all waste (excess reagent, contaminated materials) in a labeled, sealed container. - Dispose of as hazardous chemical waste according to institutional and local regulations. experiment->waste_disposal Post-experiment spill 6. Spill Cleanup - Evacuate and ventilate the area. - Wear full PPE. - Gently cover spill with an inert absorbent material. - Collect residue into a sealed container for disposal.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling of Powdered Chemicals:

  • Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE) : Always wear the appropriate PPE as detailed in Table 2 before beginning any work.

  • Weighing and Transferring :

    • Conduct all manipulations of the powdered chemical within a certified chemical fume hood to minimize inhalation exposure.

    • Use a dedicated, clean spatula or scoop for transferring the solid.

    • To prevent the generation of dust, gently scoop the powder instead of pouring it from a height.

    • Weigh the chemical on a tared weigh boat or paper.

  • Cleaning : After handling, decontaminate the spatula and the work surface with an appropriate solvent and cleaning agent. Wash hands thoroughly with soap and water, even after wearing gloves.

Spill Cleanup Procedure for Solid Chemicals:

  • Evacuate and Secure the Area : If a significant spill occurs, evacuate all non-essential personnel from the immediate area. Restrict access to the spill location.

  • Ventilate : If it is safe to do so, increase ventilation in the area, for instance by using a fume hood.

  • Don PPE : Wear all required PPE, including respiratory protection if necessary.

  • Contain and Clean :

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

    • Carefully scoop the mixture into a clearly labeled, sealable waste container.

    • Wipe the spill area with a wet cloth or paper towel to remove any remaining residue. Place the used cleaning materials into the same waste container.

  • Decontaminate : Clean the area with soap and water.

  • Dispose : The sealed waste container should be disposed of as hazardous waste in accordance with institutional and local environmental regulations.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines

Waste TypeProcedure
Unused or Excess Chemical - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Materials (Gloves, weigh boats, paper towels, etc.) - Place all contaminated disposable materials in a designated, labeled hazardous waste bag or container. - Do not mix with non-hazardous waste.
Final Disposal - All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. - Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators are responsible for the correct classification and disposal of their waste.

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.